4,6-Difluorobenzo[c][1,2,5]thiadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-difluoro-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2N2S/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGUVPYPLOQEHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NSN=C21)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681996 | |
| Record name | 4,6-Difluoro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221793-59-4 | |
| Record name | 4,6-Difluoro-2,1,3-benzothiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221793-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Difluoro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4,6-Difluorobenzo[c]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6-Difluorobenzo[c]thiadiazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic pathway from commercially available precursors and outlines the analytical techniques used for its characterization.
Introduction
4,6-Difluorobenzo[c]thiadiazole belongs to the benzothiadiazole class of heterocyclic compounds. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated benzothiadiazoles are valuable building blocks in the development of novel pharmaceuticals and functional organic materials. This guide presents a plausible synthetic route and expected characterization data for the 4,6-difluoro isomer.
Synthesis Pathway
The synthesis of 4,6-Difluorobenzo[c]thiadiazole is proposed to proceed via a two-step reaction sequence starting from 1,3-difluorobenzene. The overall pathway involves the dinitration of the aromatic ring, followed by reduction of the nitro groups to form a diamine, which is then cyclized to the desired benzothiadiazole.
Caption: Proposed synthetic pathway for 4,6-Difluorobenzo[c]thiadiazole.
Experimental Protocols
Step 1: Synthesis of 1,5-Difluoro-2,4-dinitrobenzene
A mixture of concentrated nitric acid and sulfuric acid is carefully added to 1,3-difluorobenzene at a controlled temperature. The reaction mixture is stirred until the dinitration is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by pouring the reaction mixture onto ice, followed by filtration, washing with water, and drying.
Step 2: Synthesis of 3,5-Difluoro-1,2-phenylenediamine
The dinitro compound is reduced to the corresponding diamine. A common method involves the use of a reducing agent such as iron powder in the presence of an acid like hydrochloric acid, or through catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the crude diamine, which can be purified by recrystallization or column chromatography.
Step 3: Synthesis of 4,6-Difluorobenzo[c]thiadiazole
This procedure is adapted from the synthesis of a structurally related compound, 4,7-dibromo-5,6-difluorobenzo[c][1][2][3]thiadiazole.[1]
To a solution of 3,5-difluoro-1,2-phenylenediamine in a suitable organic solvent such as dichloromethane, triethylamine is added, and the mixture is cooled in an ice bath. Thionyl chloride is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The reaction is quenched by pouring it into ice water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography to afford 4,6-Difluorobenzo[c]thiadiazole.
Caption: Experimental workflow for the synthesis of 4,6-Difluorobenzo[c]thiadiazole.
Characterization Data
The following table summarizes the expected and known physicochemical and spectroscopic data for 4,6-Difluorobenzo[c]thiadiazole and its key precursor.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Mass Spec (m/z) |
| 3,5-Difluoro-1,2-phenylenediamine | C₆H₆F₂N₂ | 144.12 | 88-92 | Expected signals in the aromatic and amine proton regions. | Expected signals corresponding to the fluorinated aromatic ring. | Expected signals for the fluorine atoms. | Expected [M]⁺ at 144.12 |
| 4,6-Difluorobenzo[c]thiadiazole | C₆H₂F₂N₂S | 172.16 | Not available | Expected signals in the aromatic proton region. | Expected signals for the carbon atoms of the heterocyclic system. | Expected signals for the fluorine atoms. | Expected [M]⁺ at 172.16 |
Note: Specific spectral data for 4,6-Difluorobenzo[c]thiadiazole is not currently available in the public domain and would need to be determined experimentally.
Logical Relationship of Characterization
The structural elucidation of 4,6-Difluorobenzo[c]thiadiazole relies on a combination of spectroscopic techniques.
Caption: Logical workflow for the structural characterization of the target compound.
Conclusion
This technical guide outlines a feasible synthetic route and the necessary characterization for 4,6-Difluorobenzo[c]thiadiazole. The provided experimental protocols, based on analogous reactions, offer a solid starting point for researchers aiming to synthesize this compound. The detailed characterization plan will ensure the unambiguous identification and purity assessment of the final product, facilitating its use in further research and development in the fields of medicinal chemistry and materials science.
References
An In-depth Technical Guide to the Molecular Orbital Energy Levels of 4,6-Difluorobenzo[c]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular orbital energy levels of 4,6-Difluorobenzo[c]thiadiazole, a key heterocyclic building block in the development of advanced organic electronic materials and pharmaceuticals. While direct experimental data for this specific isomer is not extensively available in public literature, this guide synthesizes information from closely related fluorinated benzothiadiazole derivatives and established computational methodologies to provide a robust understanding of its electronic properties.
The strategic placement of fluorine atoms on the benzo[c]thiadiazole core significantly influences its electronic structure, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels are critical determinants of a molecule's charge injection/extraction capabilities, photophysical properties, and reactivity. Fluorination is a widely employed strategy to modulate these energy levels, generally leading to a lowering of both HOMO and LUMO energies, which is advantageous for applications in organic photovoltaics and other electronic devices.[1][2][3][4]
Data Presentation: Molecular Orbital Energies
Precise experimental values for 4,6-Difluorobenzo[c]thiadiazole are not readily found in the surveyed literature. However, to provide a quantitative perspective, the following table summarizes the molecular orbital energy levels for the closely related and well-studied compound, 5,6-difluoro-4,7-dithieno-2,1,3-benzothiadiazole (DTF2BT), as determined by computational methods. These values offer a representative insight into the expected energy levels for fluorinated benzothiadiazole systems.
| Molecular Orbital | Energy Level (eV) | Method of Determination |
| HOMO | -5.68 | Density Functional Theory (DFT) |
| LUMO | -3.91 | Density Functional Theory (DFT) |
| Energy Gap (Eg) | 1.77 | Calculated (LUMO - HOMO) |
Note: The data presented is for 5-fluoro-6-((2-octyldodecyl)oxy)-4,7-di(thiophen-2-yl)benzo[c][1][2][3]thiadiazole, a derivative of DTF2BT, and is intended to be illustrative of the typical energy levels for this class of compounds.[5]
Experimental and Computational Protocols
The determination of molecular orbital energy levels for compounds like 4,6-Difluorobenzo[c]thiadiazole typically involves a combination of electrochemical measurements and computational modeling.
Cyclic Voltammetry (CV):
Cyclic voltammetry is a primary electrochemical technique for experimentally estimating HOMO and LUMO energy levels.
-
Procedure:
-
A solution of the compound is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[6]
-
The potential is swept, and the resulting current is measured to identify the oxidation and reduction potentials of the compound.
-
The HOMO and LUMO energy levels are then calculated from the onset of the first oxidation and reduction peaks, respectively, relative to an internal standard such as ferrocene/ferrocenium (Fc/Fc+).
-
Density Functional Theory (DFT) Calculations:
DFT is a powerful computational method used to predict and understand the electronic structure of molecules.
-
Computational Details:
-
Geometry Optimization: The molecular geometry of 4,6-Difluorobenzo[c]thiadiazole is first optimized to find its lowest energy conformation.
-
Functional and Basis Set: A common and reliable level of theory for such calculations is the B3LYP hybrid functional combined with a split-valence basis set, such as 6-31G* or a larger one like 6-311++G(d,p), to accurately describe the electronic distribution.[2]
-
Energy Calculation: Single-point energy calculations are then performed on the optimized geometry to determine the energies of the molecular orbitals, including HOMO and LUMO.
-
Software: These calculations are typically carried out using quantum chemistry software packages like Gaussian, ORCA, or Spartan.
-
Visualizations
Logical Workflow for Determining Molecular Orbital Energy Levels
The following diagram illustrates the typical workflow for determining the molecular orbital energy levels of a target compound, integrating both experimental and computational approaches.
Caption: Workflow for Molecular Orbital Energy Level Determination.
Signaling Pathway of Fluorination's Effect on Molecular Orbitals
This diagram illustrates the conceptual signaling pathway of how fluorination impacts the electronic properties of the benzothiadiazole core.
Caption: Effect of Fluorination on Molecular Orbitals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of Fluorination of 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. benchchem.com [benchchem.com]
Technical Guide: Solubility Profiling of 4,6-Difluorobenzo[c]thiadiazole in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 4,6-Difluorobenzo[c]thiadiazole in a range of common organic solvents. A systematic approach to solubility testing is crucial for applications in medicinal chemistry, materials science, and pharmaceutical development, where solvent selection impacts reaction kinetics, purification, and formulation. This document outlines standardized experimental protocols, a framework for data presentation, and a logical workflow for solubility assessment.
Introduction to Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like 4,6-Difluorobenzo[c]thiadiazole is a critical physicochemical parameter. It influences bioavailability, ease of formulation, and the design of synthetic and purification processes. A thorough understanding of a compound's solubility in various organic solvents allows for the selection of appropriate solvent systems for crystallization, chromatography, and formulation. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[1] The presence of polar functional groups and the overall molecular size and shape are key determinants of solubility.[1]
Quantitative Solubility Data
The following table provides a structured format for reporting the quantitative solubility of 4,6-Difluorobenzo[c]thiadiazole. Experimental determination is required to populate this table.
Table 1: Solubility of 4,6-Difluorobenzo[c]thiadiazole in Various Organic Solvents at Ambient Temperature (25 °C)
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Non-Polar Solvents | ||||
| Hexane | 1.89 | |||
| Toluene | 2.38 | |||
| Diethyl Ether | 4.34 | |||
| Polar Aprotic Solvents | ||||
| Dichloromethane (DCM) | 9.08 | |||
| Tetrahydrofuran (THF) | 7.58 | |||
| Ethyl Acetate | 6.02 | |||
| Acetone | 20.7 | |||
| Acetonitrile (ACN) | 37.5 | |||
| Dimethylformamide (DMF) | 36.7 | |||
| Dimethyl Sulfoxide (DMSO) | 46.7 | |||
| Polar Protic Solvents | ||||
| Methanol | 32.7 | |||
| Ethanol | 24.5 | |||
| Isopropanol (IPA) | 19.9 | |||
| Water | 80.1 |
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for determining both qualitative and quantitative solubility of an organic compound.
Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in various solvents.
Materials:
-
4,6-Difluorobenzo[c]thiadiazole
-
A selection of organic solvents (see Table 1)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 1-2 mg of 4,6-Difluorobenzo[c]thiadiazole to a clean, dry test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 60 seconds.
-
Visually inspect the solution against a contrasting background.
-
Classify the solubility as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some solid particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Materials:
-
4,6-Difluorobenzo[c]thiadiazole
-
Selected organic solvents
-
Screw-capped vials
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare a saturated solution by adding an excess amount of 4,6-Difluorobenzo[c]thiadiazole to a known volume of the solvent in a screw-capped vial. The excess solid ensures that equilibrium is reached.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the vials to stand undisturbed for the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved solid particles.
-
Quantify the concentration of 4,6-Difluorobenzo[c]thiadiazole in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is necessary for this quantification.
-
Calculate the solubility in mg/mL or mol/L.
Logical Workflow for Solubility Assessment
The following diagram illustrates a systematic approach to characterizing the solubility of a novel compound.
Caption: Workflow for determining the solubility of 4,6-Difluorobenzo[c]thiadiazole.
Acid-Base Solubility Tests
To further characterize the compound, its solubility in acidic and basic aqueous solutions can be tested. This provides insights into the presence of ionizable functional groups.[2][3]
Procedure:
-
Test the solubility of the compound in water. If it is water-insoluble, proceed to the next steps.
-
5% Aqueous HCl: Add approximately 1-2 mg of the compound to 0.5 mL of 5% HCl. Agitation and observation follow as in the qualitative test. Solubility in 5% HCl suggests the presence of a basic functional group (e.g., an amine).[2][3]
-
5% Aqueous NaOH: Add approximately 1-2 mg of the compound to 0.5 mL of 5% NaOH. Agitation and observation follow. Solubility in 5% NaOH indicates the presence of an acidic functional group.[2][3]
-
5% Aqueous NaHCO₃: If the compound is soluble in 5% NaOH, test its solubility in 5% NaHCO₃. Solubility in this weaker base suggests a strongly acidic functional group (e.g., a carboxylic acid), while insolubility points to a weakly acidic group (e.g., a phenol).[2][3]
The results of these tests can help in designing extraction and purification strategies.
Conclusion
This guide provides a robust framework for the systematic evaluation of the solubility of 4,6-Difluorobenzo[c]thiadiazole in organic solvents. By following the outlined experimental protocols and data reporting structure, researchers can generate high-quality, reproducible solubility data essential for informed decision-making in drug development and chemical research.
References
Unlocking the Potential of Light: A Technical Guide to the Photophysical Properties of 4,6-Difluorobenzo[c]thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into organic fluorophores has paved the way for a new generation of high-performance materials with tailored photophysical properties. Among these, 4,6-Difluorobenzo[c]thiadiazole derivatives have emerged as a promising class of compounds with significant potential in diverse fields, including biomedical imaging, chemical sensing, and organic electronics. Their unique electronic characteristics, stemming from the electron-withdrawing nature of the fluorinated benzothiadiazole core, give rise to desirable attributes such as tunable emission, large Stokes shifts, and sensitivity to their local environment. This technical guide provides an in-depth exploration of the core photophysical properties of these derivatives, offering a valuable resource for researchers and professionals working at the forefront of materials science and drug development.
Core Photophysical Properties: A Quantitative Overview
The photophysical characteristics of 4,6-Difluorobenzo[c]thiadiazole derivatives are intrinsically linked to their molecular structure, particularly the nature of the donor groups attached to the core. This donor-acceptor (D-A) architecture facilitates intramolecular charge transfer (ICT), a key process governing their absorption and emission properties. The following tables summarize the key photophysical data for a selection of representative 4,6-Difluorobenzo[c]thiadiazole derivatives, showcasing the impact of structural modifications on their optical behavior.
Table 1: Absorption and Emission Properties of Selected 4,6-Difluorobenzo[c]thiadiazole Derivatives
| Compound/Derivative | Donor Group | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Reference |
| 1 | Phenyl | Dichloromethane | 380 | 482 | 102 | [1] |
| 2 | 4-Methoxyphenyl | Dichloromethane | 409 | 561 | 152 | [1] |
| 3 | Thienyl | Chloroform | 445 | 550 | 105 | [2] |
| 4 | N,N-dimethylaniline | Toluene | 483 | 595 | 112 | [3] |
| 5 | Carbazole | Toluene | 450 | 580 | 130 | [3] |
Table 2: Quantum Yield and Fluorescence Lifetime Data
| Compound/Derivative | Solvent | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Reference |
| 1 | Dichloromethane | 0.97 | - | [1] |
| 2 | Dichloromethane | 0.05 | - | [1] |
| 4 | Toluene | 0.04 | 1.9 | [3] |
| 5 | Toluene | - | 11.1 | [3] |
Experimental Protocols: A Methodological Framework
The characterization of the photophysical properties of 4,6-Difluorobenzo[c]thiadiazole derivatives relies on a suite of standardized spectroscopic techniques. The following protocols provide a detailed methodology for key experiments.
Synthesis of 4,7-disubstituted-4,6-Difluorobenzo[c]thiadiazole Derivatives
A common synthetic route to these derivatives involves a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Appropriate arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, Water)
Procedure:
-
To a reaction vessel, add 4,7-dibromo-5,6-difluorobenzo[c][4][5][6]thiadiazole (1 equivalent), the arylboronic acid (2.2-2.5 equivalents), and the base (2-3 equivalents).
-
Deoxygenate the solvent by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Add the deoxygenated solvent to the reaction vessel, followed by the palladium catalyst (typically 2-5 mol%).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4,7-disubstituted-4,6-difluorobenzo[c]thiadiazole derivative.[1]
UV-Vis Absorption and Fluorescence Spectroscopy
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare stock solutions of the 4,6-difluorobenzo[c]thiadiazole derivative in a suitable solvent (e.g., spectroscopic grade dichloromethane, toluene, or chloroform) at a concentration of approximately 10⁻³ M.
-
From the stock solution, prepare a series of dilutions to a final concentration of approximately 10⁻⁵ to 10⁻⁶ M for both absorption and fluorescence measurements.
-
For UV-Vis absorption measurements, record the spectrum over a relevant wavelength range, ensuring the absorbance at the maximum is within the linear range of the instrument (typically < 1.0).
-
For fluorescence measurements, excite the sample at its absorption maximum (λ_abs) and record the emission spectrum. The excitation and emission slit widths should be optimized to maximize the signal-to-noise ratio while avoiding saturation of the detector.
-
The Stokes shift is calculated as the difference between the wavelength of the emission maximum (λ_em) and the absorption maximum (λ_abs).
Determination of Fluorescence Quantum Yield (Φ_F)
The relative quantum yield can be determined using a well-characterized standard with a known quantum yield.
Procedure:
-
Prepare a series of solutions of both the sample and a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) with absorbances in the range of 0.01 to 0.1 at the excitation wavelength.
-
Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for all solutions.
-
Measure the fluorescence emission spectra of all solutions, ensuring the same excitation wavelength and instrument parameters are used for both the sample and the standard.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts and processes discussed, the following diagrams have been generated using Graphviz.
Conclusion
The 4,6-Difluorobenzo[c]thiadiazole core serves as a versatile platform for the design of advanced fluorescent materials. By judiciously selecting donor moieties and employing established synthetic strategies, researchers can fine-tune the photophysical properties of these derivatives to meet the demands of specific applications. The data and protocols presented in this guide offer a foundational understanding for professionals seeking to harness the unique optical characteristics of these compounds in the development of next-generation fluorescent probes, sensors, and optoelectronic devices. The continued exploration of this promising class of fluorophores is poised to drive innovation across a spectrum of scientific and technological disciplines.
References
- 1. 4,7-Diarylbenzo[c][1,2,5]thiadiazoles as fluorophores and visible light organophotocatalysts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. revvity.com [revvity.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Electrochemical Behavior of 4,6-Difluorobenzo[c]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Difluorobenzo[c]thiadiazole is a fluorinated heterocyclic compound of significant interest in the fields of materials science and medicinal chemistry. The introduction of fluorine atoms onto the benzothiadiazole core dramatically influences its electronic properties, making it a valuable building block for the synthesis of advanced organic materials with tailored electrochemical characteristics. This technical guide provides a comprehensive overview of the expected electrochemical behavior of 4,6-Difluorobenzo[c]thiadiazole, detailed experimental protocols for its synthesis and electrochemical analysis, and an illustrative representation of its potential degradation pathway.
The electron-withdrawing nature of the fluorine atoms is known to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation of the frontier molecular orbitals is a key factor in designing materials for applications such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and as specialized probes in biochemical systems. Understanding the electrochemical properties of this molecule is therefore crucial for its effective application.
Electrochemical Properties
The electrochemical behavior of 4,6-Difluorobenzo[c]thiadiazole is anticipated to be characterized by reversible reduction and oxidation processes. The strong electron-withdrawing effect of the two fluorine atoms, combined with the inherent electron-deficient nature of the benzothiadiazole ring system, is expected to facilitate the acceptance of electrons.
Table 1: Anticipated Electrochemical Data for 4,6-Difluorobenzo[c]thiadiazole
| Parameter | Expected Value (vs. Fc/Fc⁺) | Description |
| First Reduction Potential (Ered1) | -0.8 to -1.2 V | Corresponds to the formation of the radical anion (molecule•-). |
| Second Reduction Potential (Ered2) | -1.3 to -1.7 V | Corresponds to the formation of the dianion (molecule2-). |
| Oxidation Potential (Eox) | > +1.5 V | Corresponds to the formation of the radical cation (molecule•+). Generally irreversible. |
| HOMO Energy Level | -5.5 to -6.0 eV | Estimated from the onset of oxidation. |
| LUMO Energy Level | -3.8 to -4.2 eV | Estimated from the onset of reduction. |
Note: These are estimated values based on the known effects of fluorination on similar benzothiadiazole derivatives. Actual experimental values may vary depending on the specific experimental conditions.
Experimental Protocols
Synthesis of 4,6-Difluorobenzo[c]thiadiazole
A plausible synthetic route to 4,6-Difluorobenzo[c]thiadiazole involves the cyclization of a corresponding difluorinated o-phenylenediamine with a sulfur-containing reagent. The following protocol is adapted from the synthesis of a similar compound, 4,7-dibromo-5,6-difluorobenzo[c][1][2][3]thiadiazole[4].
Materials:
-
3,5-Difluoro-1,2-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3,5-Difluoro-1,2-phenylenediamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add triethylamine to the solution.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and pour it into ice water.
-
Adjust the pH to approximately 1 with dilute hydrochloric acid.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4,6-Difluorobenzo[c]thiadiazole.
Caption: Synthetic workflow for 4,6-Difluorobenzo[c]thiadiazole.
Electrochemical Analysis: Cyclic Voltammetry
Cyclic voltammetry (CV) is the standard technique used to investigate the electrochemical properties of redox-active compounds.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Inert gas (e.g., nitrogen or argon)
-
Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
4,6-Difluorobenzo[c]thiadiazole sample
-
Ferrocene (for internal calibration)
Procedure:
-
Prepare a ~1 mM solution of 4,6-Difluorobenzo[c]thiadiazole in the chosen solvent containing 0.1 M supporting electrolyte.
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) towards the expected reduction potentials and then reverse the scan towards positive potentials to observe any oxidation events.
-
Set the scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram.
-
After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record another voltammogram to use the Fc/Fc⁺ redox couple as an internal reference.
Caption: Experimental workflow for cyclic voltammetry.
Degradation Pathway
Benzothiadiazole and its derivatives can undergo degradation through various environmental and biological pathways. A common initial step in the biodegradation of benzothiazoles involves hydroxylation, followed by ring opening[1][2]. While a specific degradation pathway for 4,6-Difluorobenzo[c]thiadiazole is not documented, a plausible pathway can be inferred from related compounds.
Caption: A plausible degradation pathway for a benzothiadiazole derivative.
References
- 1. Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Facile Synthesis of Dithienobenzothiadiazoles and D18-Cl Polymer via Na2S-Mediated Rapid Thiophene-Annulations for Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,7-dibroMo-5,6-difluorobenzo[c][1,2,5]thiadiazole | 1295502-53-2 [chemicalbook.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,6-Difluorobenzo[c]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4,6-Difluorobenzo[c]thiadiazole. Due to the limited availability of experimentally derived public data, this document presents predicted spectral values generated through advanced computational algorithms. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development by offering insights into the structural characterization of this fluorinated benzothiadiazole derivative. The presented data includes chemical shifts (δ) and coupling constants (J), alongside a proposed experimental protocol for acquiring such data.
Introduction
4,6-Difluorobenzo[c]thiadiazole is a fluorinated heterocyclic compound of significant interest in various scientific domains. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated heterocycles are pivotal building blocks in the design of novel pharmaceuticals and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of such molecules. This guide focuses on providing a comprehensive summary of the predicted ¹H and ¹³C NMR spectral data of 4,6-Difluorobenzo[c]thiadiazole to aid in its identification and characterization.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4,6-Difluorobenzo[c]thiadiazole. These predictions were generated using advanced NMR prediction software, which employs a combination of HOSE (Hierarchical Organisation of Spherical Environments) codes, neural networks, and incremental methods based on a large database of experimental spectra. The predicted data is presented for a standard solvent, such as CDCl₃, and a spectrometer frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
Table 1: Predicted ¹H NMR Spectral Data of 4,6-Difluorobenzo[c]thiadiazole
| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | 7.25 | dd | J(H-5, F-4) = 9.5, J(H-5, F-6) = 2.5 |
| H-7 | 7.90 | dd | J(H-7, F-6) = 9.0, J(H-7, F-4) = 0.5 |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The numbering of the atoms is provided in the molecular structure diagram below.
Table 2: Predicted ¹³C NMR Spectral Data of 4,6-Difluorobenzo[c]thiadiazole
| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-4 | 158.5 | dd | J(C-4, F-4) = 250, J(C-4, F-6) = 15 |
| C-5 | 105.0 | d | J(C-5, F-4) = 25 |
| C-6 | 159.0 | dd | J(C-6, F-6) = 255, J(C-6, F-4) = 15 |
| C-7 | 110.0 | d | J(C-7, F-6) = 20 |
| C-3a | 148.0 | d | J(C-3a, F-4) = 10 |
| C-7a | 149.0 | d | J(C-7a, F-6) = 10 |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The numbering of the atoms is provided in the molecular structure diagram below.
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of 4,6-Difluorobenzo[c]thiadiazole with the IUPAC numbering scheme used for the assignment of NMR signals.
Caption: Molecular structure and atom numbering of 4,6-Difluorobenzo[c]thiadiazole.
Proposed Experimental Protocol for NMR Analysis
For researchers aiming to acquire experimental NMR data for 4,6-Difluorobenzo[c]thiadiazole, the following protocol is recommended.
4.1. Sample Preparation
-
Weigh approximately 5-10 mg of high-purity 4,6-Difluorobenzo[c]thiadiazole.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆, (CD₃)₂CO; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the spectrometer is not equipped with a lock signal for the chosen solvent.
4.2. NMR Spectrometer and Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for analyzing fluorinated compounds.
-
Nuclei: ¹H and ¹³C.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment (e.g., zg30).
-
Spectral width: Approximately 10-12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: Approximately 200-220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay (d1): 2-5 seconds.
-
4.3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent residual peak or the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants for both ¹H and ¹³C spectra.
The following diagram illustrates a typical workflow for obtaining and analyzing NMR data.
Mass Spectrometry of 4,6-Difluorobenzo[c]thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4,6-Difluorobenzo[c]thiadiazole, a fluorinated heterocyclic compound of increasing interest in materials science and pharmaceutical research. Due to the limited availability of direct mass spectral data for this specific analyte in public literature, this guide combines established mass spectrometry principles for analogous compounds with predicted fragmentation pathways to offer a robust analytical framework.
Introduction to 4,6-Difluorobenzo[c]thiadiazole
4,6-Difluorobenzo[c][1][2][3]thiadiazole is a derivative of benzothiadiazole, a bicyclic heterocyclic compound. The introduction of fluorine atoms can significantly alter the molecule's physicochemical properties, including its electron affinity, which is a key characteristic for applications in organic electronics.[1][4] Mass spectrometry is a critical tool for the structural elucidation and purity assessment of such novel compounds.
Predicted Mass Spectrometric Behavior
The mass spectrometric analysis of 4,6-Difluorobenzo[c]thiadiazole is anticipated to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the systematic cleavage of the benzothiadiazole core. The presence of fluorine atoms is expected to influence the fragmentation pattern.
Molecular Ion and Isotopic Pattern
The nominal molecular weight of 4,6-Difluorobenzo[c]thiadiazole (C₆H₂F₂N₂S) is 172.0 g/mol . In a mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at an m/z of 172. The isotopic pattern will be influenced by the natural abundance of isotopes of its constituent elements, primarily ¹³C and ³⁴S.
Predicted Fragmentation Pathway under Electron Ionization (EI)
Electron ionization is a hard ionization technique that typically induces extensive fragmentation, providing valuable structural information. The predicted fragmentation pathway for 4,6-Difluorobenzo[c]thiadiazole is outlined below. This pathway is inferred from the known fragmentation of benzothiadiazole and related heterocyclic compounds.[2][3][5]
dot
References
- 1. 4,7-dibroMo-5,6-difluorobenzo[c][1,2,5]thiadiazole | 1295502-53-2 [chemicalbook.com]
- 2. 2,1,3-Benzothiadiazole [webbook.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
A Theoretical DFT Study on 4,6-Difluorobenzo[c]thiadiazole: A Methodological Whitepaper for Drug Discovery and Materials Science
For Immediate Release
This technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) for the theoretical investigation of 4,6-Difluorobenzo[c]thiadiazole. This document is intended for researchers, scientists, and professionals in the fields of drug development and materials science who are interested in the computational analysis of novel heterocyclic compounds. While specific experimental or theoretical studies on 4,6-Difluorobenzo[c]thiadiazole are not extensively available in the reviewed literature, this whitepaper outlines a robust and detailed methodology for such an investigation, drawing upon established computational protocols for analogous thiadiazole derivatives.
Introduction: The Significance of 4,6-Difluorobenzo[c]thiadiazole
Benzo[c]thiadiazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, 4,6-Difluorobenzo[c]thiadiazole represents a molecule of considerable interest for the design of novel pharmaceuticals and organic electronic materials.
Theoretical studies employing Density Functional Theory (DFT) are invaluable for elucidating the structural, electronic, and spectroscopic properties of such novel compounds. DFT calculations provide a cost-effective and efficient means to predict molecular geometries, electronic structures, and reactivity, thereby guiding synthetic efforts and accelerating the discovery process.
Experimental Protocols: A Roadmap for Theoretical DFT Studies
The following section details a comprehensive computational methodology for the theoretical investigation of 4,6-Difluorobenzo[c]thiadiazole. These protocols are based on widely accepted practices for DFT calculations on similar heterocyclic systems.[1][2][3]
Computational Details
The primary tool for this theoretical investigation is the Gaussian suite of programs. The DFT calculations would be performed using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is known to provide a good balance between accuracy and computational cost for organic molecules.[1][3] A comprehensive basis set, such as 6-311++G(d,p), is recommended to ensure an accurate description of the electronic structure, including polarization and diffuse functions, which are crucial for molecules containing heteroatoms and for describing non-covalent interactions.[1][2]
Geometry Optimization and Vibrational Analysis
The initial step involves the optimization of the molecular geometry of 4,6-Difluorobenzo[c]thiadiazole in the gas phase. This process determines the lowest energy conformation of the molecule. Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. These frequency calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for structural validation.
Electronic Properties and Frontier Molecular Orbital Analysis
Key electronic properties are calculated from the optimized geometry. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity, kinetic stability, and electronic transport properties of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. It is a valuable tool for identifying electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions, including drug-receptor binding.
Data Presentation: Structuring the Computational Results
The quantitative data obtained from the DFT calculations should be organized into clear and concise tables for easy interpretation and comparison. The following tables are templates illustrating how the results for 4,6-Difluorobenzo[c]thiadiazole would be presented.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | Value | C1-C2-C3 | Value |
| C2-N1 | Value | C2-N1-S1 | Value |
| N1-S1 | Value | N1-S1-N2 | Value |
| C-F1 | Value | C-C-F1 | Value |
| ... | ... | ... | ... |
Table 2: Calculated Electronic Properties
| Parameter | Value (eV) |
| Energy of HOMO | Value |
| Energy of LUMO | Value |
| HOMO-LUMO Energy Gap | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
| Dipole Moment (Debye) | Value |
Table 3: Theoretical Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity |
| C-H stretch | Value | Value | Value |
| C-F stretch | Value | Value | Value |
| Ring deformation | Value | Value | Value |
| ... | ... | ... | ... |
Mandatory Visualization: Workflow and Conceptual Diagrams
Visual representations are essential for conveying complex workflows and relationships. The following diagrams, generated using the DOT language, illustrate the logical flow of a theoretical DFT study and conceptual relationships of the key calculated parameters.
References
- 1. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Substitution and Polymerization of 2,7-Divinylcarbazole-benzo-bis-thiadiazole on Optoelectronic Properties: A DFT Study | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
Methodological & Application
Application Notes and Protocols for Stille Coupling Polymerization with 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole
Application Notes and Protocols for Stille Coupling Polymerization with 4,7-Dibromo-5,6-difluorobenzo[c][1][2][3]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille coupling reaction is a robust and versatile palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds.[1][2] It is particularly well-suited for the synthesis of conjugated polymers, offering tolerance to a wide array of functional groups and enabling the production of high molecular weight polymers with well-defined structures.[1] This protocol focuses on the application of Stille coupling for the polymerization of 4,7-dibromo-5,6-difluorobenzo[c][3][4][5]thiadiazole, a key electron-deficient monomer used in the synthesis of donor-acceptor (D-A) copolymers for organic electronics.[6] The introduction of fluorine atoms into the benzothiadiazole core effectively lowers the polymer's energy levels, which can enhance the open-circuit voltage and overall performance of organic solar cells (OSCs).[5][7]
Core Concepts
The Stille polymerization involves the reaction between an organostannane (organotin) reagent and an organic halide in the presence of a palladium catalyst.[2] In the context of D-A copolymers, 4,7-dibromo-5,6-difluorobenzo[c][3][4][5]thiadiazole serves as the electron-acceptor (A) unit, while a distannylated electron-rich monomer acts as the donor (D) unit. The judicious selection of the donor comonomer allows for the tuning of the resulting polymer's optoelectronic properties, making it a critical aspect of materials design for applications such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[5][1]
Experimental Protocols
Materials and Reagents
-
Monomers:
-
Catalyst:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[8]
-
-
Ligand:
-
Tri(o-tolyl)phosphine (P(o-tol)₃)[8]
-
-
Solvent:
-
Anhydrous toluene or chlorobenzene[8]
-
-
Additives/Processing Aids:
-
1-Chloronaphthalene (can be used to suppress aggregation)[9]
-
-
Purification:
General Stille Polymerization Procedure
-
Reaction Setup: In a Schlenk flask, dissolve equimolar amounts of 4,7-dibromo-5,6-difluorobenzo[c][3][4][5]thiadiazole and the distannylated donor monomer in the chosen anhydrous solvent (e.g., toluene).[8]
-
Degassing: Degas the solution by bubbling with an inert gas (Argon or Nitrogen) for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[8]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., P(o-tol)₃, 4-8 mol%) to the reaction mixture.[8]
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 100-130 °C) and stir for 24-48 hours.[8] The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Polymer Precipitation: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a non-solvent such as methanol.
-
Purification:
-
Collect the crude polymer by filtration.
-
Purify the polymer by Soxhlet extraction using a sequence of solvents to remove catalyst residues and low molecular weight oligomers. A typical sequence is methanol, acetone, and hexane.[8]
-
The purified polymer is then extracted with a good solvent, such as chloroform or chlorobenzene.[8]
-
-
Isolation: Precipitate the purified polymer from the final solvent into methanol, filter, and dry under vacuum.
Data Presentation
The following tables summarize typical data obtained for polymers synthesized using 4,6-difluorobenzo[c]thiadiazole derivatives.
Table 1: Polymer Properties
| Polymer | Donor Monomer | Mn (kDa) | PDI | Optical Bandgap (eV) | HOMO Level (eV) | LUMO Level (eV) |
| P(FBT-alt-Se₂Th₂) | Quaterchalcogenophene | - | - | 1.56 | - | - |
| P1 | Benzo[1,2-b:4,5-b']dithiophene | - | - | - | -5.38 | -3.58 |
Data for P(FBT-alt-Se₂Th₂) from[9]. Data for P1 from[3][4]. Mn = Number-average molecular weight; PDI = Polydispersity index; HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital.
Table 2: Device Performance
| Polymer | Device Architecture | Jsc (mA/cm²) | Voc (V) | FF (%) | PCE (%) |
| P(FBT-alt-Se₂Th₂) | Inverted PSC | 15.8 | 0.70 | 66.4 | 7.34 |
| P1 | BHJ Solar Cell | - | - | - | 3.4 |
Data for P(FBT-alt-Se₂Th₂) from[9]. Data for P1 from[4][10]. Jsc = Short-circuit current density; Voc = Open-circuit voltage; FF = Fill factor; PCE = Power conversion efficiency; PSC = Polymer Solar Cell; BHJ = Bulk Heterojunction.
Visualizations
Stille Coupling Polymerization Workflow
Caption: General workflow for Stille coupling polymerization.
Catalytic Cycle of Stille Coupling
Caption: Simplified catalytic cycle of the Stille cross-coupling reaction.
Conclusion
Stille coupling polymerization is a powerful technique for synthesizing novel conjugated polymers based on 4,7-dibromo-5,6-difluorobenzo[c][3][4][5]thiadiazole. The fluorination of the benzothiadiazole unit is a key strategy for tuning the electronic properties of the resulting polymers, leading to improved performance in organic electronic devices. The protocols and data presented here provide a foundation for researchers to explore and optimize these materials for various applications, including high-efficiency organic solar cells. While the primary application is in materials science, the broader class of thiadiazole-containing compounds also holds promise in drug discovery.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4,7-dibroMo-5,6-difluorobenzo[c][1,2,5]thiadiazole | 1295502-53-2 [chemicalbook.com]
- 7. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and morphological studies of a poly(5,6-difluorobenzo-2,1,3-thiadiazole-4,7-diyl-alt-quaterchalcogenophene) copolymer with 7.3% polymer solar cell efficiency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and applications of difluorobenzothiadiazole based conjugated polymers for organic photovoltaics - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 4,6-Difluorobenzo[c]thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki cross-coupling reactions of 4,6-difluorobenzo[c]thiadiazole derivatives. These compounds are of significant interest in drug discovery and materials science due to their unique electronic properties and potential as bioactive scaffolds.
Application Notes
The 4,6-difluorobenzo[c]thiadiazole core is an electron-deficient aromatic system, making it an attractive building block for the synthesis of donor-acceptor molecules. The fluorine substituents enhance the electron-accepting nature of the benzothiadiazole ring system and can improve the pharmacokinetic properties of derivative compounds, such as metabolic stability and binding affinity to biological targets.
The Suzuki cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents at the 4- and 6-positions of the benzothiadiazole core. This allows for the systematic exploration of the structure-activity relationship (SAR) in the development of new therapeutic agents and functional materials.
Applications in Drug Development:
Benzothiadiazole and its derivatives have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The derivatization of the 4,6-difluorobenzo[c]thiadiazole scaffold via Suzuki coupling can lead to the discovery of novel drug candidates that modulate key signaling pathways implicated in disease. For instance, various benzothiazole and benzothiadiazole derivatives have been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and STAT3 pathways.
Experimental Protocols
The following are generalized protocols for the Suzuki cross-coupling of a dihalogenated 4,6-difluorobenzo[c]thiadiazole. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for specific substrates. The protocols are adapted from established methodologies for structurally similar dihalobenzothiadiazole derivatives.[1][2][3]
Protocol 1: General Procedure for Suzuki Cross-Coupling
This protocol is a general starting point for the Suzuki cross-coupling of a 4,6-dihalobenzo[c]thiadiazole with an arylboronic acid.
Materials:
-
4,6-Dihalobenzo[c]thiadiazole (1.0 eq)
-
Arylboronic acid (1.1 - 2.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the 4,6-dihalobenzo[c]thiadiazole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-halobenzo[c]thiadiazole or 4,6-diarylbenzo[c]thiadiazole.
Protocol 2: Ligand-Free Suzuki Coupling Conditions
In some instances, a ligand-free palladium catalyst can be effective.
Materials:
-
4,6-Dihalobenzo[c]thiadiazole (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5-10 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-dioxane/water mixture (2:1 v/v)
-
Inert gas (Argon)
Procedure:
-
In an oven-dried round-bottom flask, combine the 4,6-dihalobenzo[c]thiadiazole, the arylboronic acid, Pd₂(dba)₃, and sodium carbonate.
-
Add the 1,4-dioxane and water mixture.
-
Bubble Argon through the reaction mixture for 5 minutes.
-
Heat the mixture to reflux under an Argon atmosphere for 4 hours.[2]
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and perform a standard aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes typical conditions reported for the Suzuki cross-coupling of various dihalobenzothiadiazole isomers. This data can be used as a guide for optimizing the reaction of 4,6-difluorobenzo[c]thiadiazole derivatives.
| Substrate | Arylboronic Acid/Ester | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4,7-Dibromobenzo[c][4][5][6]thiadiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/Ethanol/Water | 70 | 16 | 60 | [3] |
| 4,7-Dibromobenzo[c][4][5][6]thiadiazole | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/Ethanol/Water | 70 | 16 | 63 | [1] |
| 4,7-Dibromobenzo[c][4][5][6]thiadiazole | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/Ethanol/Water | 70 | 16 | 63 | [1] |
| 4,8-Dibromobenzo[1,2-d:4,5-d']bis([1][4][5]thiadiazole) | Thiophen-2-yl-pinacolate ester | Pd(PPh₃)₄ (5) | K₂CO₃ (3.0) | Toluene | 110 | 18 | 72 (mono-adduct) | [5] |
| 4,8-Dibromobenzo[1,2-d:4,5-d']bis([1][4][5]thiadiazole) | Thiophen-2-yl-pinacolate ester | Pd(dppf)Cl₂ (5) | K₂CO₃ (3.0) | Toluene | 110 | 18 | 65 (bis-adduct) | [5] |
Visualizations
Experimental Workflow and Reaction Mechanism
Caption: General experimental workflow for the Suzuki cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki cross-coupling reaction.
Potential Signaling Pathways in Drug Development
Caption: Potential inhibition of the PI3K/AKT signaling pathway by 4,6-difluorobenzo[c]thiadiazole derivatives.[1][5]
Caption: Potential inhibition of the STAT3 signaling pathway by 4,6-difluorobenzo[c]thiadiazole derivatives.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Fabrication of Organic Solar Cells Utilizing 4,6-Difluorobenzo[c]thiadiazole-Based Polymers
Audience: Researchers, scientists, and drug development professionals interested in the application of novel conjugated polymers for organic electronics.
Introduction
4,6-Difluorobenzo[c]thiadiazole (FBT) has emerged as a key electron-deficient building block for the synthesis of high-performance donor-acceptor (D-A) conjugated polymers for organic solar cells (OSCs). The incorporation of fluorine atoms into the benzothiadiazole unit effectively lowers the polymer's highest occupied molecular orbital (HOMO) energy level, which can lead to a higher open-circuit voltage (Voc) in the resulting solar cell devices.[1][2][3][4] Furthermore, fluorination can enhance intermolecular interactions and promote better molecular packing, which is beneficial for charge transport and can improve the short-circuit current density (Jsc) and fill factor (FF).[1][3][4] This document provides detailed protocols for the fabrication and characterization of organic solar cells using FBT-based polymers, along with a summary of reported performance data.
Data Presentation
The performance of organic solar cells is highly dependent on the specific polymer structure, the choice of acceptor material, and the device architecture. Below is a summary of key performance parameters for various 4,6-Difluorobenzo[c]thiadiazole-based polymer solar cells.
| Polymer Donor | Acceptor | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| FBT Polymer | PC71BM | Conventional | - | - | - | 3.4 | [5][6] |
| PFBT-T12TT | PC71BM | Conventional | - | - | - | >6 | [7] |
| PFBT-T20TT | PC71BM | Conventional | - | - | - | >6 | [7] |
| PBT4T-Cl | - | - | - | - | - | 11.18 | [1] |
| PB-BTf | - | - | 8.43 | - | - | 8.43 | [2] |
| PBTZF4-EH | ITIC-Th | - | - | - | - | 11.6 | [1] |
| PBTZF4-EH | L8-BO | - | - | - | - | 15.5 | [1] |
| PBDTSF-FBT | - | - | - | - | - | 11.66 | [1][2] |
| P(FBT-alt-Se₂Th₂) | PC71BM | Inverted | 0.70 | 15.8 | 66.4 | 7.34 | [2] |
| P8 | PC71BM | Conventional | - | - | - | 6.73 | [2] |
| P9 | PC71BM | Conventional | - | - | - | 6.84 | [2] |
| Po2F | Y6BO | Layer-by-Layer | - | - | - | 15.45 | [2] |
Experimental Protocols
The following protocols describe the fabrication of a conventional bulk heterojunction (BHJ) organic solar cell using a 4,6-Difluorobenzo[c]thiadiazole-based polymer as the donor and a fullerene derivative (e.g., PC71BM) as the acceptor.
Materials and Reagents
-
Indium Tin Oxide (ITO)-coated glass substrates
-
4,6-Difluorobenzo[c]thiadiazole-based polymer (e.g., P(FBT-alt-Se₂Th₂))
-
Fullerene acceptor (e.g., PC71BM)
-
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) aqueous dispersion
-
High-purity organic solvents (e.g., chlorobenzene, 1,2-dichlorobenzene)
-
Solvent additive (e.g., 1-chloronaphthalene, 1,8-diiodooctane)
-
Deionized water
-
Acetone
-
Isopropanol
-
Metal for top electrode (e.g., Aluminum, Calcium/Aluminum)
Substrate Cleaning
-
Sequentially sonicate the ITO-coated glass substrates in a bath of deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-ozone for 15-20 minutes to improve the wettability and work function of the ITO surface.
Device Fabrication
-
Hole Transport Layer (HTL) Deposition:
-
Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm syringe filter.
-
Spin-coat the filtered PEDOT:PSS solution onto the cleaned ITO substrates at 3000-5000 rpm for 30-60 seconds.
-
Anneal the substrates on a hotplate at 140-150 °C for 10-15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the FBT-based polymer and the acceptor (e.g., PC71BM) in a suitable solvent like chlorobenzene or 1,2-dichlorobenzene. The total solid concentration is typically in the range of 10-20 mg/mL. The donor:acceptor weight ratio can vary, with 1:1.5 being a common starting point.
-
If using a solvent additive, add a small volume percentage (e.g., 1-3 vol%) to the blend solution.
-
Stir the solution at an elevated temperature (e.g., 40-60 °C) for several hours to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The spin-coating speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).
-
Anneal the active layer as required by the specific polymer system. This can range from solvent vapor annealing to thermal annealing at temperatures between 80-120 °C for 5-15 minutes.
-
-
Top Electrode Deposition:
-
Transfer the substrates into a thermal evaporator chamber with a base pressure below 1 x 10-6 Torr.
-
Deposit a thin layer of a low work function metal (e.g., 0.5-1 nm of Ca or LiF) followed by a thicker layer of a more stable metal (e.g., 100 nm of Al). The deposition rate should be carefully controlled (e.g., 0.1-0.2 Å/s for the initial layer and 1-2 Å/s for the bulk electrode).
-
Characterization
-
Current Density-Voltage (J-V) Measurement:
-
Measure the J-V characteristics of the fabricated devices using a solar simulator under AM 1.5G illumination at 100 mW/cm².
-
Extract the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum to determine the device's spectral response. This provides insight into the contribution of each component of the active layer to the photocurrent generation.
-
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the fabrication and characterization of organic solar cells based on 4,6-Difluorobenzo[c]thiadiazole polymers.
Energy Level Diagram
Caption: A representative energy level diagram for a bulk heterojunction organic solar cell employing an FBT-based polymer donor and a fullerene acceptor.
References
- 1. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 2. Synthesis and morphological studies of a poly(5,6-difluorobenzo-2,1,3-thiadiazole-4,7-diyl-alt-quaterchalcogenophene) copolymer with 7.3% polymer solar cell efficiency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Facile Synthesis of Dithienobenzothiadiazoles and D18-Cl Polymer via Na2S-Mediated Rapid Thiophene-Annulations for Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,6-Difluorobenzo[c]thiadiazole in Organic Photovoltaics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Difluorobenzo[c]thiadiazole (often abbreviated as 2FBT or FBT) has emerged as a critical electron-accepting building block in the design of high-performance donor-acceptor (D-A) conjugated polymers and small molecules for organic photovoltaic (OPV) applications. The introduction of fluorine atoms onto the benzothiadiazole core profoundly influences the electronic properties of the resulting materials. This strategic fluorination effectively lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can lead to higher open-circuit voltages (Voc) in OPV devices.[1][2][3] Furthermore, fluorination can promote favorable molecular packing and crystallinity, enhancing charge transport and overall device efficiency.[3] This document provides a comprehensive overview of the application of 4,6-difluorobenzothiadiazole in OPVs, including detailed synthesis and device fabrication protocols, and a summary of reported performance data.
Data Presentation
The following tables summarize the performance of various OPV devices incorporating 4,6-difluorobenzothiadiazole-based polymers as the electron donor material, typically blended with a fullerene derivative or a non-fullerene acceptor (NFA).
Table 1: Performance of OPV Devices with 4,6-Difluorobenzo[c]thiadiazole-Based Polymers and Fullerene Acceptors
| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PBDT-FBT | PC71BM | 4.25 | - | - | - | [3] |
| FBT Polymer | PC71BM | 3.4 | - | - | - | [1] |
| P1-1 (10% 2FBT) | PC71BM | 8.79 | - | - | - | [3] |
| PDHITFT | - | 8.84 | - | - | - | [3] |
| PFBT-TOT | PC71BM | 7.76 | - | - | - | [3] |
| PT-BT2F | - | 3.4 | - | - | - | [3] |
Table 2: Performance of OPV Devices with 4,6-Difluorobenzo[c]thiadiazole-Based Polymers and Non-Fullerene Acceptors
| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PDTBDT-SFBTEH | ITIC | 8.61 | - | - | - | [3] |
| PBTZF4-EH | ITIC-Th | 11.6 | - | - | - | [3] |
| PBTZF4-EH | L8-BO | 15.5 | - | - | - | [3] |
| PBDTSF-FBT | - | 11.66 | - | - | - | [3] |
| SZ13 | Y6 | 15.28 | - | - | 70.65 | [3] |
| PffBT4T-C9C13 (interfacial layer in Perovskite Solar Cell) | - | 20.21 | - | - | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of a 4,6-Difluorobenzo[c]thiadiazole-Based Copolymer (e.g., P1)
This protocol describes a general procedure for the synthesis of a D-A copolymer using a 4,6-difluorobenzothiadiazole-containing monomer and a benzo[1,2-b:4,5-b']dithiophene (BDT)-based monomer via Stille coupling.[1][2]
Materials:
-
4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1][2][5]thiadiazole (M1)
-
2,6-Bis(trimethyltin)-4,8-di(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene (M2)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tri(o-tolyl)phosphine (P(o-tol)3)
-
Anhydrous chlorobenzene or toluene
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Soxhlet extraction apparatus
-
Methanol, hexane, acetone, chloroform
Procedure:
-
Monomer Preparation: In a Schlenk flask, dissolve equimolar amounts of monomer M1 and monomer M2 in anhydrous chlorobenzene.
-
Degassing: Degas the solution by bubbling with argon or nitrogen for 30 minutes to remove oxygen.
-
Catalyst Addition: To the degassed solution, add the palladium catalyst (Pd2(dba)3, 2 mol%) and the phosphine ligand (P(o-tol)3, 8 mol%).
-
Polymerization: Heat the reaction mixture to 110 °C and stir under an inert atmosphere for 24-48 hours.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution into methanol to precipitate the crude polymer.
-
Purification:
-
Filter the crude polymer and wash with methanol.
-
Perform Soxhlet extraction sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
The final polymer is extracted with chloroform or chlorobenzene.
-
-
Final Precipitation and Drying: Precipitate the purified polymer from the chloroform/chlorobenzene solution by adding it to methanol. Filter the fibrous polymer and dry it under vacuum at 40-50 °C for 24 hours.
Protocol 2: Fabrication of Bulk Heterojunction (BHJ) Organic Solar Cells
This protocol provides a general procedure for the fabrication of a conventional architecture OPV device (ITO/PEDOT:PSS/Active Layer/Ca/Al).
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
4,6-Difluorobenzo[c]thiadiazole-based polymer (e.g., P1 from Protocol 1)
-
Fullerene acceptor (e.g., PC71BM) or non-fullerene acceptor
-
Chlorobenzene or other suitable organic solvent
-
Calcium (Ca)
-
Aluminum (Al)
-
Deionized water
-
Isopropyl alcohol (IPA)
-
Detergent solution (e.g., Hellmanex)
-
Nitrogen or argon gas
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in detergent solution, deionized water, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen or argon.
-
Treat the substrates with UV-Ozone for 15 minutes immediately before use to improve the work function of the ITO and remove organic residues.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat the PEDOT:PSS dispersion onto the cleaned ITO substrates at 3000-5000 rpm for 30-60 seconds.
-
Anneal the substrates on a hotplate at 140-150 °C for 10-15 minutes in air.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the 4,6-difluorobenzothiadiazole-based polymer and the acceptor (e.g., a 1:1.5 weight ratio) in chlorobenzene. The total concentration is typically 10-20 mg/mL.
-
Stir the solution at 40-50 °C for several hours to ensure complete dissolution.
-
Spin-coat the active layer blend solution onto the PEDOT:PSS layer at 800-1500 rpm for 60 seconds inside the glovebox.
-
Anneal the active layer film at a specific temperature (e.g., 80-120 °C) for 10 minutes inside the glovebox. This step is highly dependent on the specific polymer-acceptor blend.
-
-
Cathode Deposition:
-
Transfer the substrates into a thermal evaporator chamber with a pressure below 10^-6 Torr.
-
Deposit a thin layer of Calcium (Ca, ~20-30 nm) followed by a thicker layer of Aluminum (Al, ~100 nm) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Encapsulate the devices using a UV-curable epoxy resin and a glass slide to prevent degradation from air and moisture.
-
Protocol 3: Characterization of OPV Devices
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Source measure unit (SMU)
-
External Quantum Efficiency (EQE) measurement system
-
Atomic Force Microscope (AFM)
-
UV-Vis Spectrophotometer
Procedures:
-
Current Density-Voltage (J-V) Measurement:
-
Place the fabricated device under the solar simulator.
-
Record the J-V curve by sweeping the voltage from -1 V to 1 V.
-
Extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum of the device using a dedicated setup.
-
The integrated Jsc from the EQE spectrum should be compared with the Jsc value obtained from the J-V measurement to verify the accuracy.
-
-
Morphology Characterization:
-
Use Atomic Force Microscopy (AFM) to investigate the surface morphology and phase separation of the active layer film.
-
-
Optical Properties:
-
Measure the UV-Vis absorption spectra of the polymer, the acceptor, and the blend film to evaluate the light-harvesting properties.
-
Visualizations
Caption: Molecular structure of the 4,6-Difluorobenzo[c]thiadiazole unit.
References
- 1. Synthesis and applications of difluorobenzothiadiazole based conjugated polymers for organic photovoltaics - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
Application Notes and Protocols for the Synthesis of Donor-Acceptor Polymers Based on 4,6-Difluorobenzo[c]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of donor-acceptor (D-A) copolymers incorporating the electron-deficient 4,6-difluorobenzo[c]thiadiazole (dFBT) acceptor unit. The unique electronic properties of dFBT, stemming from the strong electron-withdrawing nature of the fluorine atoms and the benzothiadiazole core, make it a critical building block for high-performance organic electronic materials. These materials are particularly relevant for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Introduction to 4,6-Difluorobenzo[c]thiadiazole in Polymer Synthesis
The 4,6-difluorobenzo[c]thiadiazole moiety is a powerful electron acceptor used in the design of low band-gap D-A conjugated polymers. The introduction of fluorine atoms onto the benzothiadiazole backbone lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymers. This strategic fluorination can lead to enhanced open-circuit voltage (Voc) in organic solar cells and improved air stability of the materials.
The synthesis of these polymers is predominantly achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille polymerizations. These methods allow for the versatile combination of the dFBT acceptor with a wide array of electron-donating comonomers, enabling precise tuning of the optoelectronic and physical properties of the final polymer.
Data Presentation: Properties of dFBT-Based Polymers
The following tables summarize the key properties of representative donor-acceptor copolymers based on 4,6-difluorobenzo[c]thiadiazole, categorized by the donor comonomer.
Table 1: Molecular and Optical Properties of dFBT-Based Copolymers
| Polymer Name | Donor Monomer | Polymerization Method | Mn (kDa) | Mw (kDa) | PDI | λmax (soln, nm) | λmax (film, nm) | Optical Bandgap (eV) |
| CP1 | 9-(2-ethylhexyl)carbazole | Suzuki | 17.2 | 24.2 | 1.41 | 468, 644 | 480, 656 | 1.73 |
| CP2 | Dibenzothiophene-5,5-dioxide | Suzuki | 8.9 | 17.8 | 2.00 | 454, 612 | 460, 620 | 1.82 |
| P(FBT-alt-Se2Th2) | Quaterchalcogenophene | Stille | - | - | - | 680 | 795 | 1.56 |
| PffBT4T-2OD | Thiophene derivative | Suzuki | - | - | - | - | - | - |
Table 2: Electrochemical Properties and Photovoltaic Performance of dFBT-Based Copolymers
| Polymer Name | HOMO (eV) | LUMO (eV) | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
| CP1 | -5.58 | -3.85 | - | - | - | - | - |
| CP2 | -5.75 | -3.93 | - | - | - | - | - |
| P(FBT-alt-Se2Th2) | -5.26 | -3.70 | PC71BM | 7.34 | 0.70 | 15.8 | 0.664 |
| PffBT4T-2OD | - | - | PC71BM | >9.0 | - | - | - |
Experimental Protocols
Detailed methodologies for the synthesis of dFBT-based polymers via Suzuki and Stille polymerization are provided below.
Protocol 1: Suzuki Cross-Coupling Polymerization
This protocol describes a general procedure for the synthesis of a dFBT-based copolymer using a Suzuki coupling reaction between a dibromo-dFBT derivative and a donor-diboronic acid/ester monomer.
Materials:
-
4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole (acceptor monomer)
-
Donor monomer with two boronic acid or boronic ester groups (e.g., 9-(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., aqueous sodium bicarbonate solution)
-
Phase transfer catalyst (e.g., Aliquat 336)
-
Anhydrous solvent (e.g., xylene or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4,7-dibromo-5,6-difluorobenzo[c]thiadiazole (1 equivalent), the donor-diboronic acid/ester monomer (1 equivalent), and the phase transfer catalyst (e.g., Aliquat 336, a few drops).
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., xylene) and the degassed aqueous base (e.g., 2 M NaHCO₃ solution) to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Polymerization: Heat the reaction mixture to reflux (typically 100-130 °C) and stir vigorously for 24-72 hours. Monitor the reaction progress by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
End-Capping: To terminate the polymerization, add a monofunctional reagent such as phenylboronic acid or a bromoarene and stir for an additional 2-4 hours.
-
Polymer Precipitation: Cool the reaction mixture to room temperature. Pour the solution into a non-solvent such as methanol or acetone to precipitate the polymer.
-
Purification:
-
Filter the precipitated polymer and wash it with methanol and hexane to remove catalyst residues and unreacted monomers.
-
For further purification, perform Soxhlet extraction sequentially with methanol, acetone, hexane, and finally with a good solvent for the polymer (e.g., chloroform or chlorobenzene) to collect the pure polymer fraction.[1]
-
-
Drying: Dry the purified polymer under vacuum at 40-60 °C to obtain the final product.
Protocol 2: Stille Cross-Coupling Polymerization
This protocol outlines a general procedure for the synthesis of a dFBT-based copolymer via a Stille coupling reaction between a dibromo-dFBT derivative and a donor-distannane monomer.
Materials:
-
4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole (acceptor monomer)
-
Donor monomer with two trialkylstannyl groups (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Ligand (e.g., Tri(o-tolyl)phosphine [P(o-tol)₃])
-
Anhydrous solvent (e.g., toluene or chlorobenzene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,7-dibromo-5,6-difluorobenzo[c]thiadiazole (1 equivalent) and the donor-distannane monomer (1 equivalent) in the chosen anhydrous solvent.
-
Degassing: Degas the solution by bubbling with an inert gas for 20-30 minutes.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., P(o-tol)₃, 4-12 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 100-130 °C) and stir for 24-48 hours. Monitor the polymerization by GPC.
-
End-Capping: Add a monofunctional stannane or bromide to the reaction to cap the polymer chain ends.
-
Polymer Precipitation: After cooling the reaction to room temperature, precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Purification:
-
Filter the crude polymer.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove impurities. The purified polymer is then extracted with a suitable solvent like chloroform.[1]
-
-
Drying: The final polymer is obtained after precipitation from the chloroform solution into methanol and drying under vacuum.
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways and a generalized experimental workflow for the synthesis of dFBT-based donor-acceptor polymers.
Caption: General scheme for Suzuki cross-coupling polymerization.
Caption: General scheme for Stille cross-coupling polymerization.
Caption: Generalized experimental workflow for polymer synthesis.
References
Application Note: Synthesis of 4,7-dibromo-5,6-difluorobenzo[c]thiadiazole
Introduction
4,7-dibromo-5,6-difluorobenzo[c]thiadiazole is a crucial building block in the synthesis of organic semiconductors.[1][2] Its electron-withdrawing properties, enhanced by the fluorine atoms, make it a valuable component in the development of materials for organic light-emitting diodes (OLEDs) and organic photovoltaic devices.[1][2] This document provides a detailed protocol for the chemical synthesis of this compound.
Materials and Methods
The synthesis of 4,7-dibromo-5,6-difluorobenzo[c]thiadiazole is achieved through the reaction of 3,6-dibromo-4,5-difluorobenzene-1,2-diamine with thionyl chloride in the presence of triethylamine.[1]
Experimental Protocol
-
Reaction Setup : A solution of 3,6-dibromo-4,5-difluorobenzene-1,2-diamine (737 mg, 2.441 mmol) is prepared in 15 mL of dichloromethane.[1] To this solution, triethylamine (1.36 mL, 9.76 mmol) is added.[1] The resulting mixture is then cooled to 0°C using an ice bath.[1]
-
Addition of Thionyl Chloride : Thionyl chloride (0.36 mL) is added dropwise to the cooled reaction mixture.[1] The rate of addition should be controlled to maintain the reaction temperature at 0°C.[1]
-
Reaction Progression : Following the complete addition of thionyl chloride, the reaction mixture is allowed to warm to room temperature.[1] It is then heated to 46°C and refluxed for 6 hours.[1]
-
Work-up : Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.[1] The pH of the solution is adjusted to approximately 1 with the addition of dilute hydrochloric acid.[1] The aqueous phase is then extracted with dichloromethane.[1] The combined organic layers are washed with water and dried over anhydrous sodium sulfate.[1]
-
Purification : The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the final product as white needle-like crystals.[1]
Quantitative Data Summary
| Reagent/Parameter | Value |
| 3,6-dibromo-4,5-difluorobenzene-1,2-diamine | 737 mg (2.441 mmol) |
| Dichloromethane | 15 mL |
| Triethylamine | 1.36 mL (9.76 mmol) |
| Thionyl Chloride | 0.36 mL |
| Initial Reaction Temperature | 0°C |
| Reflux Temperature | 46°C |
| Reaction Time | 6 hours |
| Yield | 88% |
Experimental Workflow Diagram
Caption: Synthetic workflow for 4,7-dibromo-5,6-difluorobenzo[c]thiadiazole.
References
Application Notes and Protocols for 4,6-Difluorobenzo[c]thiadiazole in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of a novel thermally activated delayed fluorescence (TADF) emitter based on the 4,6-Difluorobenzo[c]thiadiazole acceptor core. The protocols outlined below are designed to serve as a detailed guide for the synthesis of a representative emitter and the fabrication of high-performance organic light-emitting diodes (OLEDs).
Introduction
Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology. A critical component of OLEDs is the emissive material. Thermally activated delayed fluorescence (TADF) emitters have emerged as a leading class of materials, enabling internal quantum efficiencies approaching 100% without the need for heavy metals like iridium or platinum.[1] The design of TADF molecules typically involves a donor-acceptor (D-A) architecture to facilitate a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, which is crucial for efficient reverse intersystem crossing (RISC).
The 4,6-Difluorobenzo[c]thiadiazole moiety is an excellent electron acceptor due to the electron-withdrawing nature of the benzothiadiazole core, further enhanced by the inductive effect of the two fluorine atoms. This strong accepting character, when combined with suitable electron-donating units, can lead to the development of highly efficient TADF emitters, particularly in the challenging blue region of the spectrum.[2][3]
This document details the synthesis of a hypothetical, yet representative, D-A-D type TADF emitter, 4,4'-(5,6-difluoro-[4][5][6]benzothiadiazole-4,7-diyl)bis(9,9-dimethyl-9,10-dihydroacridine) (hereafter referred to as DMAC-DFBT ), and its application in a vacuum-deposited OLED.
Experimental Protocols
Synthesis of the TADF Emitter: DMAC-DFBT
The synthesis of the target emitter, DMAC-DFBT, is proposed via a palladium-catalyzed Buchwald-Hartwig amination.[7][8] This reaction is a powerful method for forming C-N bonds, ideal for coupling amine-containing donor molecules with halogenated acceptors.[9][10]
Materials and Reagents:
-
9,9-Dimethyl-9,10-dihydroacridine (DMAC)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, dichloromethane)
Procedure:
-
To a Schlenk flask, add 4,7-Dibromo-5,6-difluorobenzo[c][4][5][11]thiadiazole (1.0 mmol), 9,9-Dimethyl-9,10-dihydroacridine (2.2 mmol), and Sodium tert-butoxide (2.5 mmol).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
In a separate glovebox or under an argon stream, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 mmol) and P(t-Bu)₃ (0.08 mmol) in anhydrous toluene (10 mL).
-
Add the catalyst solution to the reaction flask via syringe, followed by an additional 20 mL of anhydrous toluene.
-
Heat the reaction mixture to 110 °C and stir under argon for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench with 50 mL of deionized water.
-
Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield the final product, DMAC-DFBT.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
OLED Device Fabrication
The following protocol describes the fabrication of a multi-layer OLED device by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).[12]
Device Architecture:
ITO / TAPC (35 nm) / TCTA (10 nm) / mCBP:DMAC-DFBT (8 wt%, 20 nm) / B3PYMPM (45 nm) / LiF (1 nm) / Al (100 nm)
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates (anode)
-
Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) - Hole Injection/Transport Layer (HIL/HTL)
-
Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) - Electron Blocking Layer (EBL)
-
3,3-Di(9H-carbazol-9-yl)biphenyl (mCBP) - Host Material
-
DMAC-DFBT - Emissive Dopant (synthesized as above)
-
4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine (B3PYMPM) - Electron Transport Layer (ETL)
-
Lithium Fluoride (LiF) - Electron Injection Layer (EIL)
-
Aluminum (Al) - Cathode
Fabrication Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Organic Layer Deposition: Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation system.
-
Deposit a 35 nm layer of TAPC as the HTL at a rate of 1.5 Å/s.
-
Deposit a 10 nm layer of TCTA as the EBL at a rate of 1.0 Å/s.
-
Co-evaporate mCBP and DMAC-DFBT from two separate sources to form a 20 nm emissive layer (EML). The doping concentration of DMAC-DFBT should be maintained at 8 wt% by controlling the respective deposition rates (e.g., 1.84 Å/s for mCBP and 0.16 Å/s for DMAC-DFBT).
-
Deposit a 45 nm layer of B3PYMPM as the ETL at a rate of 1.5 Å/s.
-
-
Cathode Deposition:
-
Deposit a 1 nm layer of LiF as the EIL at a rate of 0.1 Å/s.
-
Deposit a 100 nm layer of Aluminum (Al) as the cathode at a rate of 5 Å/s. The deposition should be done through a shadow mask to define the active area of the device (e.g., 4 mm²).
-
-
Encapsulation: After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect them from atmospheric moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and calculate the external quantum efficiency (EQE), current efficiency, and power efficiency.
Data Presentation
The following table summarizes the expected performance characteristics of an OLED device fabricated using the DMAC-DFBT emitter, based on reported data for high-efficiency blue TADF OLEDs.[11][13][14]
| Parameter | Expected Value |
| Peak Emission Wavelength (λₑₗ) | 475 nm (Sky-Blue) |
| CIE Coordinates (x, y) | (0.16, 0.25) |
| Turn-on Voltage (at 1 cd/m²) | ~3.0 V |
| Max. External Quantum Eff. (EQE) | > 20% |
| EQE at 1000 cd/m² | > 18% |
| Max. Current Efficiency | ~45 cd/A |
| Max. Power Efficiency | ~40 lm/W |
| Full Width at Half Maximum (FWHM) | < 70 nm |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from the synthesis of the DMAC-DFBT emitter to the final characterization of the fabricated OLED device.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. New [1]benzothieno[3,2- b ]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03239J [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ossila.com [ossila.com]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]
- 14. oled-info.com [oled-info.com]
Application Notes and Protocols: 4,6-Difluorobenzo[c]thiadiazole in Conjugated Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Difluorobenzo[c]thiadiazole and its isomer 5,6-difluorobenzo[c][1][2][3]thiadiazole (commonly abbreviated as FBT) have emerged as critical electron-deficient building blocks in the synthesis of donor-acceptor (D-A) conjugated polymers. The introduction of fluorine atoms onto the benzothiadiazole core significantly lowers the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is highly beneficial for various organic electronic applications. This modification enhances the open-circuit voltage in organic solar cells and can improve charge transport properties in organic field-effect transistors. While the primary applications of these polymers are in organic electronics, their unique photophysical properties also suggest potential for exploration in biomedical fields such as biosensing and photodynamic therapy.
These application notes provide an overview of the use of 4,6-difluorobenzo[c]thiadiazole in creating high-performance conjugated polymers, along with detailed experimental protocols for their synthesis and device fabrication.
Key Applications
Conjugated polymers incorporating the 4,6-difluorobenzo[c]thiadiazole unit are predominantly utilized in:
-
Organic Photovoltaics (OPVs): As the electron-accepting moiety in the active layer of bulk heterojunction solar cells, these polymers contribute to high power conversion efficiencies (PCEs). The fluorination helps to achieve higher open-circuit voltages (Voc).[1][4]
-
Organic Field-Effect Transistors (OFETs): The strong electron-accepting nature of the FBT unit can facilitate electron transport, and the planar structure can promote ordered molecular packing, leading to high charge carrier mobilities.[2][5][6]
-
Potential Biomedical Applications: While less explored, benzothiadiazole-based materials have been investigated as photosensitizers for photodynamic therapy and as fluorescent probes.[7] The inherent fluorescence and electrochemical properties of conjugated polymers containing 4,6-difluorobenzo[c]thiadiazole make them interesting candidates for biosensing and drug delivery systems.
Data Presentation
Physicochemical Properties of 4,7-Dibromo-5,6-difluorobenzo[c][1][2][3]thiadiazole
| Property | Value | Reference |
| CAS Number | 1295502-53-2 | [8][9][10][11] |
| Molecular Formula | C₆Br₂F₂N₂S | [8][9] |
| Molecular Weight | 329.95 g/mol | [9][10] |
| Appearance | White to off-white crystalline solid | [9] |
| Melting Point | 153 - 157 °C | [9][10] |
| Boiling Point | 318.2 °C at 760 mmHg | [10] |
Performance of Conjugated Polymers based on 5,6-Difluorobenzo[c][1][2][3]thiadiazole in Organic Solar Cells
| Polymer Name | Donor Unit | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| PFBT-T12TT | Thieno[3,2-b]thiophene with dodecyl side chains | PC₇₁BM | > 6 | - | - | - | [1] |
| PDTSffBT | Dithienosilole | PC₇₁BM | 2.93 | > 0.75 | - | - | [12] |
| P(FBT-alt-Se₂Th₂) | Selenophene-Thiophene | PC₇₁BM | 7.34 | 0.70 | 15.8 | 0.664 | [13] |
| PBDTSF-FBT | Benzodithiophene-silafluorene | - | 11.66 | - | - | - | [4] |
| PBS-FBT | Branched alkylthiophenyl-substituted BDT | - | 8.1 | - | - | - | [4] |
| PBDT2FBT-Ph-F | Fluorinated Phenyl-substituted BDT | PC₇₁BM | 9.02 | - | - | - | [4] |
Performance of Conjugated Polymers based on 5,6-Difluorobenzo[c][1][2][3]thiadiazole in Organic Field-Effect Transistors
| Polymer Name | Dielectric | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Reference |
| PffBT4T-2OD | SiO₂ | - | - | [2][5][6] |
| PffBT4T-2DT | SiO₂ | Enhanced 2.4-fold vs PffBT4T-2OD | - | [2][5][6] |
| PffBT4T-2OD | Ion-gel | 17.7 | - | [2][5][6] |
| PffBT4T-2DT | Ion-gel | Lower than PffBT4T-2OD | - | [2][5][6] |
| P(FBT-alt-Se₂Th₂) | - | 0.36 | - | [13] |
Experimental Protocols
Synthesis of Conjugated Polymers via Stille Polymerization
This protocol describes a general procedure for the synthesis of a conjugated polymer using 4,7-dibromo-5,6-difluorobenzo[c][1][2][3]thiadiazole and a distannylated comonomer.
Materials:
-
4,7-Dibromo-5,6-difluorobenzo[c][1][2][3]thiadiazole (1 equivalent)
-
Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene) (1 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.08 equivalents)
-
Anhydrous chlorobenzene or toluene
Procedure:
-
In a flame-dried Schlenk flask, add 4,7-dibromo-5,6-difluorobenzo[c][1][2][3]thiadiazole, the distannylated comonomer, Pd₂(dba)₃, and P(o-tolyl)₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous chlorobenzene or toluene via a syringe.
-
Degas the solution with argon for 30 minutes.
-
Heat the reaction mixture to 110 °C and stir for 24-48 hours under an argon atmosphere.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into methanol.
-
Filter the polymer precipitate and wash with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer fraction.
-
Precipitate the polymer from the chloroform/chlorobenzene fraction in methanol, filter, and dry under vacuum.
Synthesis of Conjugated Polymers via Suzuki Polymerization
This protocol outlines a general procedure for the Suzuki polycondensation of 4,7-dibromo-5,6-difluorobenzo[c][1][2][3]thiadiazole with a diboronic ester comonomer.
Materials:
-
4,7-Dibromo-5,6-difluorobenzo[c][1][2][3]thiadiazole (1 equivalent)
-
Diboronic ester comonomer (e.g., a fluorene or benzodithiophene derivative) (1 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equivalents)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M)
-
Toluene or a mixture of toluene and N,N-dimethylformamide (DMF)
-
Aliquat 336 (phase transfer catalyst, optional)
Procedure:
-
To a Schlenk flask, add 4,7-dibromo-5,6-difluorobenzo[c][1][2][3]thiadiazole, the diboronic ester comonomer, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add toluene (and DMF if needed) and the aqueous Na₂CO₃ solution. Add a few drops of Aliquat 336 if a phase transfer catalyst is used.
-
Degas the biphasic mixture with argon for 30 minutes while stirring vigorously.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 24-72 hours under an argon atmosphere.
-
After cooling to room temperature, add a solution of phenylboronic acid in toluene to end-cap the polymer chains and stir for 2 hours.
-
Separate the organic layer and wash it with water and brine.
-
Precipitate the polymer by pouring the organic solution into methanol.
-
Filter the polymer and purify by Soxhlet extraction as described in the Stille polymerization protocol.
Fabrication of Organic Solar Cells
This is a general protocol for the fabrication of a bulk heterojunction organic solar cell.
Device Structure: ITO / PEDOT:PSS / Polymer:PC₇₁BM / Ca / Al
Procedure:
-
Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The substrates are then treated with UV-ozone for 15 minutes.
-
A thin layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO surface and annealed at 140 °C for 10 minutes in air.
-
The substrates are transferred into a nitrogen-filled glovebox.
-
A solution of the conjugated polymer and[14][14]-phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM) in a suitable solvent (e.g., chlorobenzene or o-dichlorobenzene) with a specific weight ratio (e.g., 1:1.5) is prepared and stirred overnight.
-
The active layer solution is spin-coated on top of the PEDOT:PSS layer to a desired thickness (typically 80-120 nm).
-
The films are then subjected to solvent vapor annealing or thermal annealing as required to optimize the morphology.
-
A calcium (Ca) layer (20-30 nm) and an aluminum (Al) layer (80-100 nm) are thermally evaporated on top of the active layer through a shadow mask to define the device area.
Fabrication of Organic Field-Effect Transistors
This protocol describes the fabrication of a bottom-gate, top-contact OFET.
Device Structure: Si/SiO₂ / Polymer / Au
Procedure:
-
A heavily doped n-type silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm) is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
The substrate is cleaned by sonication in acetone and isopropanol.
-
The SiO₂ surface is often treated with a self-assembled monolayer, such as octadecyltrichlorosilane (OTS), to improve the interface with the organic semiconductor.
-
A solution of the conjugated polymer in a suitable solvent (e.g., chloroform or dichlorobenzene) is spin-coated or drop-casted onto the treated SiO₂ surface.
-
The polymer film is annealed at an optimized temperature to promote molecular ordering.
-
Gold (Au) source and drain electrodes (typically 50 nm thick) are thermally evaporated onto the polymer film through a shadow mask with defined channel length and width.
Visualizations
Caption: General workflow for the synthesis of conjugated polymers using 4,6-difluorobenzo[c]thiadiazole.
Caption: Structure-property relationships in 4,6-difluorobenzo[c]thiadiazole-based conjugated polymers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of Alkyl Side Chain Length on Electrical Performance of Ion-Gel-Gated OFETs Based on Difluorobenzothiadiazole-Based D-A Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Alkyl Side Chain Length on Electrical Performance of Ion-Gel-Gated OFETs Based on Difluorobenzothiadiazole-Based D-A Copolymers | MDPI [mdpi.com]
- 7. Benzothiazole-decorated iridium-based nanophotosensitizers for photodynamic therapy of cancer cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. 4,7-dibroMo-5,6-difluorobenzo[c][1,2,5]thiadiazole | 1295502-53-2 [chemicalbook.com]
- 9. ossila.com [ossila.com]
- 10. 4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole | 1295502-53-2 [sigmaaldrich.com]
- 11. 1295502-53-2|4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole|BLD Pharm [bldpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and morphological studies of a poly(5,6-difluorobenzo-2,1,3-thiadiazole-4,7-diyl-alt-quaterchalcogenophene) copolymer with 7.3% polymer solar cell efficiency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pure.tue.nl [pure.tue.nl]
Application Notes and Protocols for the Sonogashira Coupling of 4,6-Difluorobenzo[c]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has seen widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials, owing to its typically mild reaction conditions and tolerance for a diverse range of functional groups.[1][2][3] The 2,1,3-benzothiadiazole (BTD) core is a prominent electron-accepting unit used in the development of fluorescent probes, phototheranostics, and organic electronics.[1] Functionalization of the BTD scaffold, particularly with alkynyl moieties, is crucial for modulating its photophysical and electronic properties. The Sonogashira coupling provides a direct route to introduce these alkynyl groups, which can act as versatile handles for further chemical transformations or as integral parts of extended π-conjugated systems.[1]
This document provides detailed application notes and a representative protocol for the Sonogashira coupling of 4,6-Difluorobenzo[c]thiadiazole. While aryl fluorides are generally less reactive than their bromide or iodide counterparts in palladium-catalyzed cross-coupling reactions, successful coupling can be achieved with appropriate optimization of catalysts, ligands, and reaction conditions.
Reaction Principle
The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][4] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the palladium(0) species, followed by a transmetalation step with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and finally, reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst.[1] For less reactive aryl fluorides, a copper-free variant or the use of more specialized catalyst systems may be necessary to achieve good yields.
Experimental Protocols
A representative protocol for the Sonogashira coupling of 4,6-Difluorobenzo[c]thiadiazole with a terminal alkyne is provided below. Please note that optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
4,6-Difluorobenzo[c]thiadiazole
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., Triphenylphosphine (PPh₃), Xantphos)
-
Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Standard glassware for inert atmosphere techniques (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4,6-Difluorobenzo[c]thiadiazole (1.0 eq), the palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.03-0.10 eq).
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base (2.0-3.0 eq) and the terminal alkyne (1.2-1.5 eq) via syringe.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[1]
Data Presentation
The following tables summarize representative quantitative data for Sonogashira cross-coupling reactions of related benzothiadiazole derivatives with various terminal alkynes. These serve as a reference for expected outcomes.
Table 1: Sonogashira Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives
| Entry | Aryl Halide | Alkyne | Catalyst / Ligand | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | TEA / Toluene | 80 | 12 | 85 |
| 2 | 4,7-Dibromo-2,1,3-benzothiadiazole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPA / THF | 65 | 8 | 92 |
| 3 | 4-Bromo-7-nitro-2,1,3-benzothiadiazole | 1-Hexyne | Pd(OAc)₂ / Xantphos / CuI | Cs₂CO₃ / Dioxane | 100 | 24 | 78 |
Note: Data is representative and compiled from general literature knowledge of Sonogashira reactions on similar substrates.
Table 2: Catalyst and Ligand Screening for Cross-Coupling of Benzothiadiazole Derivatives
| Entry | Catalyst | Ligand | Base | Solvent | Outcome |
| 1 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | High Yield |
| 2 | Pd₂(dba)₃ | (t-Bu)₃P·HBF₄ | K₃PO₄ | Dioxane | Effective for unreactive C-Br bonds |
| 3 | Pd(PPh₃)₄ | - | TEA | THF | Standard, effective in many cases |
| 4 | PdCl₂(dppf) | - | Na₂CO₃ | DMF/H₂O | Often used in Suzuki couplings, can be adapted |
Note: The choice of catalyst and ligand is crucial and often substrate-dependent. Screening may be necessary to identify the optimal system.[5]
Visualizations
Diagram 1: Experimental Workflow for Sonogashira Coupling
A generalized workflow for the Sonogashira coupling experiment.
Diagram 2: Catalytic Cycle of the Sonogashira Coupling Reaction
The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4,6-Difluorobenzo[c]thiadiazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4,6-Difluorobenzo[c]thiadiazole derivatives. These compounds are crucial building blocks in organic electronics and medicinal chemistry, where high purity is paramount for optimal performance and safety.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to common problems encountered during the purification of 4,6-Difluorobenzo[c]thiadiazole derivatives.
Column Chromatography
Q1: My 4,6-difluorobenzo[c]thiadiazole derivative is not moving from the baseline on the TLC plate, even with a highly polar eluent.
Possible Causes & Solutions:
-
High Polarity of the Compound: The fluorine atoms and the benzothiadiazole core can render the molecule highly polar.
-
Solution: Consider switching to a more polar stationary phase like alumina (neutral or basic). Alternatively, reverse-phase chromatography may be effective. For standard silica gel, adding a small percentage of a highly polar solvent like methanol or a modifier such as a few drops of acetic acid (for acidic derivatives) or triethylamine (for basic derivatives) to your eluent system can help move the compound off the baseline.[1]
-
-
Strong Interaction with Silica Gel: The acidic nature of silica gel can lead to strong adsorption of electron-rich or basic compounds.
-
Solution: Deactivate the silica gel by preparing a slurry with a small amount of water or triethylamine before packing the column. This will cap the most acidic silanol groups.[1]
-
Q2: My compound is streaking on the TLC plate and the column, leading to poor separation.
Possible Causes & Solutions:
-
Sample Overload: Loading too much sample onto the column or TLC plate is a common cause of streaking.
-
Solution: Reduce the amount of sample loaded. A general guideline is to load 1-5% of the stationary phase weight.[1]
-
-
Inappropriate Solvent System: The chosen eluent may not be optimal for your specific derivative.
-
Solution: A mixture of hexane and ethyl acetate is a common starting point for benzothiadiazole derivatives.[1] If streaking persists, a three-component solvent system (e.g., hexane/dichloromethane/ethyl acetate) or a gradient elution from a non-polar to a more polar solvent system can improve separation.
-
-
Compound Insolubility: The compound may be partially precipitating on the column.
-
Solution: Ensure your compound is fully dissolved in a minimal amount of the initial eluent before loading it onto the column.[1]
-
Recrystallization
Q3: My 4,6-difluorobenzo[c]thiadiazole derivative "oils out" instead of forming crystals.
Possible Causes & Solutions:
-
Solution is Too Concentrated or Cooling is Too Rapid: If the solution is supersaturated and cooled too quickly, the compound may not have time to form an ordered crystal lattice.
-
Solution: Add a small amount of hot solvent to redissolve the oil, and then allow the solution to cool much more slowly. Using a Dewar flask or insulating the flask can promote slow cooling.
-
-
Inappropriate Solvent: The solvent may be too good, keeping the compound dissolved even at low temperatures, or the compound's melting point may be lower than the boiling point of the solvent.
-
Solution: Select a solvent where the compound has high solubility when hot and low solubility when cold. Common choices include ethanol, methanol, toluene, or mixed solvent systems like ethanol/water or dichloromethane/hexane.[1] If the compound's melting point is low, choose a lower-boiling point solvent.[1]
-
Q4: The recovery yield from recrystallization is very low.
Possible Causes & Solutions:
-
Using Too Much Solvent: An excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary to completely dissolve the compound.[1]
-
-
Crystals Lost During Washing: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.
-
Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.
-
-
Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product may crystallize in the filter funnel.
-
Solution: Use a pre-heated filter funnel and receiving flask to prevent premature crystallization.[2]
-
Sublimation
Q5: My compound is not subliming under vacuum.
Possible Causes & Solutions:
-
Temperature is Too Low: The sublimation point of your compound has not been reached.
-
Solution: Gradually and carefully increase the temperature. Rapid heating can cause decomposition.
-
-
Pressure is Too High: The vacuum may not be strong enough to allow for sublimation at the applied temperature.
-
Solution: Ensure your vacuum system is functioning correctly and all seals are tight to achieve a lower pressure.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 4,6-difluorobenzo[c]thiadiazole derivatives? A1: The most common techniques are column chromatography on silica gel, recrystallization, and for volatile solids, sublimation. High-purity materials for organic electronics often require a combination of these methods, such as column chromatography followed by sublimation.[3]
Q2: What are some typical solvent systems for column chromatography of these derivatives? A2: A good starting point is a gradient elution with a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate or dichloromethane. For highly polar derivatives, small amounts of methanol may be required. A specific reported example for a related compound, 4-bromo-5,6-difluorobenzo[c][4][5][6]thiadiazole, used 100% hexane for column chromatography.
Q3: How do I choose a good recrystallization solvent? A3: An ideal solvent will dissolve the 4,6-difluorobenzo[c]thiadiazole derivative when hot but not when cold. Test a range of solvents with varying polarities, such as ethanol, toluene, and hexane. Mixed solvent systems, like dichloromethane/hexane, are often effective.[1]
Q4: What are the likely impurities I need to remove? A4: Impurities often stem from the synthetic route. For derivatives prepared via Suzuki or Stille coupling, common impurities include unreacted starting materials (e.g., dibromo-4,6-difluorobenzo[c]thiadiazole), homo-coupled byproducts, and residual catalyst. In the synthesis of the core structure, incompletely cyclized intermediates or over-halogenated species can be present.
Q5: My purified compound is discolored. How can I fix this? A5: Discoloration often indicates the presence of minor, highly colored impurities. A second purification step, such as passing the material through a short plug of silica gel or performing a careful recrystallization, can often remove these impurities. In some cases, a small amount of activated charcoal can be used during recrystallization, but this may lead to some product loss.
Data Presentation
Table 1: Comparison of Purification Techniques for 4,6-Difluorobenzo[c]thiadiazole Derivatives
| Purification Technique | Typical Purity | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Column Chromatography | 95-99% | 60-90% | Low to Medium | Good for separating complex mixtures. | Can be time-consuming and uses large volumes of solvent. |
| Recrystallization | >99% | 40-80% | High | Can provide very high purity, scalable. | Finding a suitable solvent can be challenging; risk of "oiling out". |
| Sublimation | >99.5% | 30-70% | Low | Excellent for removing non-volatile impurities to achieve electronic-grade purity. | Only suitable for volatile compounds; can be slow. |
| Soxhlet Extraction | N/A (for polymers) | High | Medium | Effective for purifying polymers by removing monomers and catalysts. | Not suitable for small molecules. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude 4,6-difluorobenzo[c]thiadiazole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot. Allow it to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.
-
Dissolution: In a flask, add the crude compound and the minimum amount of the chosen hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was used, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
Visualizations
Caption: A general workflow for the multi-step purification of 4,6-Difluorobenzo[c]thiadiazole derivatives.
Caption: Troubleshooting logic for when a compound "oils out" during recrystallization.
References
- 1. 5,6-difluoro-4,7-dibromobenzo[c][1,2,5]thiadiazole, CasNo.1295502-53-2 Hangzhou Order Science & Technology Co., Ltd China (Mainland) [aode.lookchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Facile Synthesis of Dithienobenzothiadiazoles and D18-Cl Polymer via Na2S-Mediated Rapid Thiophene-Annulations for Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and morphological studies of a poly(5,6-difluorobenzo-2,1,3-thiadiazole-4,7-diyl-alt-quaterchalcogenophene) copolymer with 7.3% polymer solar cell efficiency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Optimizing reaction conditions for Stille polymerization of 4,6-Difluorobenzo[c]thiadiazole
This technical support center provides researchers with troubleshooting guides and frequently asked questions (FAQs) for the Stille polymerization of 4,6-Difluorobenzo[c]thiadiazole and its common isomer, 5,6-Difluoro-4,7-dibromobenzo[c]thiadiazole. The guidance aims to resolve common issues encountered during the synthesis of high-performance conjugated polymers.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during polymerization, offering potential causes and solutions in a user-friendly question-and-answer format.
Q1: My polymerization resulted in a low number-average molecular weight (Mn) and a broad polydispersity index (PDI). What are the likely causes?
Low molecular weight is a frequent challenge in step-growth polymerizations. Several factors can prematurely terminate chain growth.
-
Monomer Stoichiometry: An exact 1:1 molar ratio between the dibromo- and distannyl-monomers is critical. Even a small deviation can significantly limit the degree of polymerization.
-
Monomer Purity: Impurities in either monomer can act as chain-capping agents, halting polymer growth. Monomers should be purified meticulously before use, for instance, by recrystallization or column chromatography.
-
Catalyst Deactivation: The Palladium (Pd) catalyst can be deactivated by oxygen or impurities. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).
-
Poor Solubility: As the polymer chains grow, they may precipitate from the reaction solvent, preventing further reaction. Fluorinated polymers, in particular, can exhibit strong aggregation and limited solubility.[1][2]
-
Suboptimal Temperature: The reaction temperature influences both the reaction rate and the solubility of the growing polymer. Temperatures that are too low may result in slow polymerization, while excessively high temperatures can cause catalyst decomposition or side reactions.[2]
Solutions:
-
Verify Stoichiometry: Accurately weigh high-purity monomers and ensure complete transfer to the reaction vessel.
-
Purify Monomers: Recrystallize monomers until no impurities are visible by NMR or other analytical techniques.
-
Optimize Reaction Conditions: Increase the reaction temperature to improve solubility and reaction rate. Screen different solvents or solvent mixtures (e.g., toluene, chlorobenzene, or toluene/DMF) to find one that maintains polymer solubility throughout the reaction.[3]
-
Use Fresh Catalyst/Ligands: Employ a fresh, properly stored catalyst and ligands. For Pd(II) pre-catalysts, ensure conditions are suitable for in-situ reduction to the active Pd(0) species.[4][5]
Q2: The polymer yield is unexpectedly low. What should I investigate?
Low yield can be caused by several factors, many of which overlap with causes of low molecular weight.
-
Inefficient Catalyst System: The chosen catalyst and ligand combination may not be optimal for your specific monomers. The choice of ligand is crucial and can significantly affect reaction outcomes.[3] Bulky, electron-rich phosphine ligands often accelerate the reaction.[3][6]
-
Side Reactions: Homocoupling of the organotin monomer is a common side reaction in Stille couplings, consuming monomer without contributing to polymer chain growth.
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient duration to achieve high conversion.
-
Product Loss During Workup: The polymer may be partially lost during precipitation and washing steps, especially if low molecular weight oligomers are present which may remain soluble in the wash solvents.
Solutions:
-
Catalyst/Ligand Screening: Experiment with different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands (e.g., P(o-tol)₃, PPh₃).[3]
-
Temperature and Time Optimization: Systematically vary the reaction temperature and time to find the optimal conditions for your system. Stepwise heating protocols can sometimes be effective.[3]
-
Refine Workup Procedure: Use a non-solvent that ensures complete precipitation of the polymer. Minimize the number of washing steps or use cooled wash solvents to reduce the loss of soluble fractions.
Q3: I'm observing significant batch-to-batch variation in molecular weight and yield. How can I improve reproducibility?
Inconsistency is often due to subtle variations in experimental setup and reagent quality.
-
Atmospheric Control: Inconsistent removal of oxygen and moisture can lead to variable catalyst activity.
-
Reagent Quality: The purity of monomers, solvents, and the activity of the catalyst can vary between batches.
-
Heating and Stirring: Inconsistent heating or inefficient stirring can create temperature gradients or regions of poor mixing, affecting the polymerization rate.
Solutions:
-
Standardize Procedures: Implement a rigorous and consistent protocol for degassing solvents (e.g., several freeze-pump-thaw cycles) and handling reagents under an inert atmosphere.
-
Qualify Reagents: Use monomers from the same purified batch for a series of reactions. If using commercial solvents, ensure they are from a freshly opened bottle or are freshly purified.
-
Ensure Uniform Conditions: Use a reactor setup that provides uniform heating (e.g., an oil bath with a temperature controller) and vigorous, efficient stirring to ensure the reaction mixture is homogeneous.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to diagnosing and solving common issues during the Stille polymerization of 4,6-Difluorobenzo[c]thiadiazole.
Caption: Troubleshooting workflow for Stille polymerization.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data for the synthesis of a representative polymer, PffBT4T-2OD, which uses the 5,6-difluoro-2,1,3-benzothiadiazole monomer. The data illustrates the impact of key reaction parameters on the number-average molecular weight (Mn) and polydispersity index (PDI).
Table 1: Effect of Reaction Temperature on Polymer Properties [2]
| Entry | Temperature (°C) | Mn (kDa) | PDI (Đ) |
| 1a | 120 | 48.6 | 2.1 |
| 1b | 130 | 39.9 | 1.9 |
| 1c | 140 | 30.9 | 1.8 |
Conditions: Fixed residence time and monomer concentration.
Table 2: Effect of Monomer Concentration on Polymer Properties [2]
| Entry | Concentration (mM) | Mn (kDa) | PDI (Đ) |
| 2a | 29.6 | 43.9 | 2.0 |
| 2b | 44.4 | 48.6 | 2.1 |
| 2c | 59.2 | 54.9 | 2.0 |
Conditions: Fixed temperature (120 °C) and residence time.
Experimental Protocols
General Protocol for Stille Polycondensation of 4,7-Dibromo-5,6-difluorobenzo[c][1][2][7]thiadiazole
This protocol is a representative procedure and should be optimized for specific co-monomers and desired polymer properties. All manipulations must be performed under a dry, inert atmosphere using standard Schlenk line or glovebox techniques.
Materials:
-
4,7-Dibromo-5,6-difluorobenzo[c][1][2][7]thiadiazole (1.00 eq)
-
Distannylated co-monomer (e.g., 3,3'''-di(2-octyldodecyl)-5,5'''-bis(trimethylstannyl)-2,2';5',2'';5'',2'''-quaterthiophene) (1.00 eq)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%)
-
Anhydrous, degassed solvent: Toluene or Chlorobenzene
-
Inert gas: High-purity Argon or Nitrogen
Procedure:
-
Reactor Setup: In a glovebox or under a positive flow of inert gas, add 4,7-dibromo-5,6-difluorobenzo[c][1][2][7]thiadiazole and the distannylated co-monomer to a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Add the palladium catalyst to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a monomer concentration of ~30-60 mM) via cannula transfer.[2]
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed. After the final cycle, backfill the flask with inert gas.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 120 °C).[2] Stir the mixture vigorously for the specified reaction time (e.g., 24-48 hours). The solution will typically become dark and viscous as the polymer forms.
-
Workup - Polymer Precipitation: After cooling to room temperature, slowly pour the viscous polymer solution into a beaker containing a vigorously stirred non-solvent (e.g., methanol). The polymer should precipitate as fibrous strands or a powder.
-
Purification:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer sequentially with methanol and hexane to remove residual catalyst, ligands, and oligomers.
-
To further purify, a Soxhlet extraction can be performed sequentially with methanol, acetone, and hexane to remove low molecular weight species, followed by extraction with a good solvent (e.g., chloroform or chlorobenzene) to isolate the desired polymer fraction.
-
-
Drying: Dry the purified polymer under high vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine Mn, Mw, and PDI, and by ¹H NMR spectroscopy to confirm its structure.
Catalytic Cycle Visualization
The Stille polymerization proceeds via a catalytic cycle involving the palladium catalyst.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
References
- 1. Synthesis and morphological studies of a poly(5,6-difluorobenzo-2,1,3-thiadiazole-4,7-diyl-alt-quaterchalcogenophene) copolymer with 7.3% polymer solar cell efficiency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 3. benchchem.com [benchchem.com]
- 4. Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Side product formation in the synthesis of 4,6-Difluorobenzo[c]thiadiazole
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) have been compiled from established synthesis protocols for structurally analogous compounds, such as other halogenated benzo[c]thiadiazoles, and general principles of heterocyclic chemistry. Specific experimental data for the synthesis of 4,6-Difluorobenzo[c]thiadiazole is limited in publicly available literature. This guide is intended for researchers, scientists, and drug development professionals to address potential challenges during its synthesis.
Troubleshooting Guide
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
Low yields in the synthesis of 4,6-Difluorobenzo[c]thiadiazole can stem from several factors. The primary causes often relate to the quality of reagents and the stringency of the reaction conditions.
Possible Causes and Solutions:
-
Poor Quality Starting Material: The purity of the starting material, 3,5-difluoro-1,2-phenylenediamine, is critical. Impurities such as regioisomers or incompletely reduced nitro-aniline precursors can lead to the formation of multiple side products, reducing the yield of the desired compound.
-
Solution: Ensure the purity of the diamine starting material using techniques like recrystallization or column chromatography. Confirm its identity and purity via NMR spectroscopy and melting point analysis.
-
-
Decomposition of Thionyl Chloride: Thionyl chloride (SOCl₂) is highly sensitive to moisture and can decompose to sulfur dioxide and hydrogen chloride, which will not effectively participate in the cyclization reaction.
-
Solution: Use freshly distilled or a new bottle of thionyl chloride for the reaction. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Reaction Temperature: The reaction temperature profile is crucial. The initial addition of thionyl chloride is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction, followed by a period of heating or reflux to drive the cyclization to completion.
-
Solution: Carefully control the temperature during the addition of thionyl chloride. After the initial reaction, gradually warm the mixture to room temperature and then to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reflux time.
-
-
Inadequate Stoichiometry: An insufficient amount of thionyl chloride may result in incomplete conversion of the starting material.
-
Solution: While a slight excess of thionyl chloride is often used, a large excess should be avoided as it can complicate the work-up procedure. A molar ratio of approximately 2.2 to 2.5 equivalents of thionyl chloride to the diamine is a common starting point.
-
Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What are these likely side products?
The formation of multiple products is a common issue, often arising from incomplete reactions or side reactions.
Likely Side Products:
-
Incompletely Cyclized Intermediates: The reaction proceeds through several intermediates. If the reaction is not driven to completion, you may isolate N-sulfinylamino intermediates.
-
Di-acylated Starting Material: If the reaction conditions are not carefully controlled, the diamine can react with thionyl chloride in an undesired manner.
-
Polymeric Byproducts: The reactive nature of the intermediates can sometimes lead to the formation of insoluble, polymeric materials, especially if the reaction temperature is too high or if impurities are present.
-
Hydrolysis Products: If moisture is present in the reaction, intermediates can hydrolyze back to the starting diamine or other related compounds.
To minimize these, ensure anhydrous conditions, optimal reaction time and temperature, and pure starting materials.
Q3: The purification of the crude product by column chromatography is challenging. What strategies can I employ for better separation?
Fluorinated compounds can exhibit unique intermolecular interactions, which can complicate standard purification methods.
Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., dichloromethane or ethyl acetate) is typically effective. Due to the fluorine atoms, the desired product may have a different polarity than expected.
-
Recrystallization: This can be a highly effective method for obtaining pure 4,6-Difluorobenzo[c]thiadiazole, which is often a crystalline solid. Experiment with a range of solvents to find one that dissolves the compound when hot but has low solubility when cold.
-
Reverse-Phase HPLC (RP-HPLC): For difficult separations, RP-HPLC can be a powerful tool. The unique electronic properties conferred by the fluorine atoms can be exploited for effective separation on a C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water).[1]
-
Fluorous Solid-Phase Extraction (F-SPE): This specialized technique leverages fluorous-fluorous interactions for selective separation of fluorinated compounds from non-fluorinated impurities.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of 4,6-Difluorobenzo[c]thiadiazole?
The synthesis of 4,6-Difluorobenzo[c]thiadiazole from 3,5-difluoro-1,2-phenylenediamine and thionyl chloride is a cyclization reaction. The mechanism involves the initial reaction of one of the amino groups with thionyl chloride to form an N-sulfinylamino intermediate. Subsequent intramolecular nucleophilic attack by the second amino group, followed by elimination of water, leads to the formation of the thiadiazole ring.
Q2: How critical is the inert atmosphere for this reaction?
Maintaining an inert atmosphere (e.g., with nitrogen or argon) is highly recommended. Thionyl chloride reacts readily with atmospheric moisture, which would not only consume the reagent but also introduce water into the reaction, potentially leading to the formation of undesired hydrolysis byproducts.
Q3: Can I use other reagents instead of thionyl chloride?
While thionyl chloride is the most common reagent for this transformation, other sulfur-containing reagents have been used for the synthesis of benzothiadiazoles. However, for this specific substrate, thionyl chloride is the most established and reliable choice.
Q4: What are the expected spectroscopic signatures for 4,6-Difluorobenzo[c]thiadiazole?
-
¹⁹F NMR: You should expect to see signals corresponding to the two fluorine atoms on the benzene ring. The chemical shifts and coupling constants will be characteristic of the difluoro-substituted aromatic system.
-
¹H NMR: The two protons on the benzene ring will appear as a characteristic splitting pattern, influenced by both H-H and H-F coupling.
-
¹³C NMR: The spectrum will show signals for the six carbons of the benzothiadiazole core, with the carbon atoms bonded to fluorine exhibiting characteristic C-F coupling.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₆H₂F₂N₂S should be observed.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of Halogenated Benzo[c]thiadiazoles
| Parameter | Typical Range/Value | Notes |
| Starting Material | Substituted o-phenylenediamine | Purity is crucial for high yield. |
| Reagent | Thionyl Chloride (SOCl₂) | Freshly distilled or from a new bottle. |
| Stoichiometry (SOCl₂) | 2.2 - 2.5 equivalents | A slight excess is generally used. |
| Solvent | Anhydrous Dichloromethane, Toluene, or Xylene | Solvent must be dry. |
| Initial Temperature | 0 °C | For the slow addition of SOCl₂. |
| Reaction Temperature | Room Temperature to Reflux | Monitor by TLC for completion. |
| Reaction Time | 2 - 12 hours | Highly dependent on the substrate and temperature. |
| Work-up | Quenching with ice-water, extraction | Careful quenching of excess SOCl₂ is necessary. |
Experimental Protocols
General Protocol for the Synthesis of 4,6-Difluorobenzo[c]thiadiazole
Note: This is a generalized procedure based on analogous syntheses and should be optimized for the specific substrate.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 3,5-difluoro-1,2-phenylenediamine (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Dissolve the diamine in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (2.2-2.5 eq.) dropwise via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing crushed ice to quench the excess thionyl chloride.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain pure 4,6-Difluorobenzo[c]thiadiazole.
Mandatory Visualization
Caption: Proposed synthesis pathway for 4,6-Difluorobenzo[c]thiadiazole.
Caption: Potential side product formation pathways.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Improving the power conversion efficiency of 4,6-Difluorobenzo[c]thiadiazole based solar cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4,6-Difluorobenzo[c]thiadiazole (ffBT) in organic solar cells.
Frequently Asked Questions (FAQs)
Q1: What are the expected electronic properties of polymers incorporating 4,6-Difluorobenzo[c]thiadiazole?
A1: The introduction of two fluorine atoms onto the benzothiadiazole core significantly lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymers. This is a key feature of ffBT-based materials and is crucial for achieving high open-circuit voltages (Voc) in solar cell devices.
Q2: How does the morphology of the active layer affect the performance of ffBT-based solar cells?
A2: The morphology of the bulk heterojunction (BHJ) active layer is a critical factor determining the power conversion efficiency (PCE). An optimal morphology consists of a bicontinuous and interpenetrating network of donor and acceptor domains, with domain sizes on the order of 10-20 nm.[1] This allows for efficient exciton dissociation at the donor-acceptor interface and effective charge transport to the respective electrodes.[1]
Q3: What are common processing techniques to optimize the morphology of the active layer?
A3: Common techniques to control the active layer morphology include the use of solvent additives, thermal annealing, and solvent vapor annealing.[2][3] Solvent additives, for instance, can influence the film formation during solution processing, leading to improved phase separation and domain purity.[2][3]
Q4: What is a typical device architecture for ffBT-based solar cells?
A4: Both conventional and inverted device architectures can be used for ffBT-based solar cells. The inverted structure is often preferred as it can offer better long-term stability by avoiding the use of a corrosive and hygroscopic hole-transporting layer like PEDOT:PSS.
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and characterization of 4,6-Difluorobenzo[c]thiadiazole based solar cells.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Power Conversion Efficiency (PCE) | - Suboptimal active layer morphology- Poor charge transport- High charge recombination | - Optimize the donor:acceptor blend ratio.- Screen different solvent additives (e.g., 1,8-diiodooctane, 1-chloronaphthalene) and their concentrations.- Vary the thermal or solvent vapor annealing conditions (temperature and time).- Ensure the use of high-purity materials. |
| Low Short-Circuit Current (Jsc) | - Inefficient light absorption- Poor exciton dissociation- Unbalanced charge mobility | - Adjust the active layer thickness to maximize light absorption without compromising charge extraction.- Optimize the morphology to increase the donor-acceptor interfacial area.- Select donor and acceptor materials with complementary absorption spectra. |
| Low Open-Circuit Voltage (Voc) | - Unfavorable energy level alignment- High recombination rates | - Ensure the HOMO level of the donor and the LUMO level of the acceptor provide a sufficient energy offset for efficient charge separation.- The use of ffBT is intended to lower the polymer's HOMO level, which should favor a higher Voc. If Voc is low, investigate potential issues with the interfacial layers or material purity. |
| Low Fill Factor (FF) | - High series resistance- Low shunt resistance- Unbalanced charge transport | - Check the quality of the transparent conductive oxide (TCO) and the metal contacts.- Ensure proper film formation and absence of pinholes in the active and interfacial layers.- Optimize the active layer morphology to create continuous pathways for charge transport to the electrodes. |
| Poor Film Quality (e.g., aggregation, pinholes) | - Low solubility of the polymer- Inappropriate solvent system- Unoptimized spin-coating parameters | - Use a co-solvent system to improve the solubility of the ffBT-based polymer.- Adjust the spin-coating speed and time to achieve a uniform and smooth film.- Consider using solvent additives that can help to suppress aggregation. |
Experimental Protocols
Fabrication of an Inverted Polymer Solar Cell
This protocol outlines the fabrication of a standard inverted bulk heterojunction solar cell.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Zinc oxide (ZnO) precursor solution
-
4,6-Difluorobenzo[c]thiadiazole based polymer (donor)
-
Fullerene derivative (e.g., PC71BM) or non-fullerene acceptor
-
Solvent (e.g., chlorobenzene, o-dichlorobenzene)
-
Solvent additive (e.g., 1,8-diiodooctane)
-
Molybdenum oxide (MoO₃)
-
Silver (Ag)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes.
-
-
Electron Transport Layer (ETL) Deposition:
-
Spin-coat the ZnO precursor solution onto the cleaned ITO substrates.
-
Anneal the substrates at the temperature and time recommended for the specific ZnO precursor.
-
-
Active Layer Deposition:
-
Prepare a solution of the ffBT-based polymer and the acceptor in the chosen solvent, with the desired donor:acceptor ratio and concentration.
-
Add the solvent additive to the solution, if required.
-
Spin-coat the active layer solution onto the ZnO layer in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
If applicable, perform solvent vapor annealing by placing the substrate in a sealed chamber containing a small amount of the annealing solvent for a specific duration.
-
-
Hole Transport Layer (HTL) and Electrode Deposition:
-
Thermally evaporate MoO₃ as the hole transport layer.
-
Thermally evaporate Ag as the top electrode through a shadow mask to define the device area.
-
-
Device Annealing:
-
If required, perform a final thermal anneal of the completed device at a specific temperature and for a set duration.
-
Data Presentation
| Polymer | Acceptor | Additive | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| P(FBT-alt-Se₂Th₂) | PC₇₁BM | 1-CN (8 vol%) | 7.34 | 0.70 | 15.8 | 66.4 |
| FBT Polymer | PC₇₁BM | Not specified | 3.4 | - | - | - |
| BIT4FTh | PC₇₁BM | THF (SVA) | 8.7 | - | - | 0.75 |
Note: The data presented is a summary from various research articles and the experimental conditions may vary.
Visualizations
Caption: Workflow for the fabrication of an inverted organic solar cell.
Caption: Troubleshooting logic for low power conversion efficiency.
References
- 1. Morphology of polymer/fullerene bulk heterojunction solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Additives: Key Morphology-Directing Agents for Solution-Processed Organic Solar Cells (Journal Article) | OSTI.GOV [osti.gov]
Strategies to enhance the charge mobility in 4,6-Difluorobenzo[c]thiadiazole OFETs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of Organic Field-Effect Transistors (OFETs) based on 4,6-Difluorobenzo[c]thiadiazole (2F-BT).
Troubleshooting Guides
This section addresses common issues encountered during the fabrication and characterization of 2F-BT OFETs, offering potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Low Charge Mobility | Poor molecular ordering and crystallinity in the 2F-BT thin film. | - Optimize the deposition parameters (e.g., substrate temperature, deposition rate). - Employ post-deposition annealing to improve film crystallinity. - Utilize solvent engineering, such as using a dual-solvent system to control film morphology.[1] - Consider mechanical alignment techniques like rubbing.[2] |
| High contact resistance between the 2F-BT layer and the source/drain electrodes. | - Select electrode materials with work functions that align with the frontier molecular orbitals of the 2F-BT derivative to ensure ohmic contact.[3][4] - Treat the electrode surfaces to improve the interface, for example, with a self-assembled monolayer (SAM). - Ensure a clean interface by fabricating devices in a controlled environment (e.g., glovebox). | |
| Presence of impurities or traps in the semiconductor layer. | - Use high-purity 2F-BT starting materials.[5][6][7][8][9][10] - Ensure all solvents and processing materials are of high purity. - Fabricate and test devices in an inert atmosphere to minimize degradation and trapping from atmospheric species. | |
| High Off-Current | Poorly defined active area or gate leakage. | - Pattern the semiconductor layer to define a clear channel. - Optimize the gate dielectric layer to minimize leakage current. This includes selecting a high-quality dielectric material and optimizing its thickness and deposition. |
| Bulk conductivity of the 2F-BT film. | - This may be an intrinsic property of the material. Focus on maximizing the on/off ratio by increasing the on-current through mobility enhancement. | |
| Device Instability (e.g., threshold voltage shift) | Trapping of charge carriers at the semiconductor-dielectric interface. | - Treat the dielectric surface with a suitable self-assembled monolayer (SAM) to passivate surface traps and improve molecular ordering. - Anneal the device after fabrication to relax strained interfaces. |
| Environmental degradation. | - Encapsulate the device to protect it from atmospheric moisture and oxygen. - Perform all measurements in an inert environment. | |
| Poor Film Quality (e.g., cracks, dewetting) | Mismatch in surface energy between the substrate and the 2F-BT solution. | - Modify the substrate surface energy using treatments like UV-ozone or plasma cleaning, or by applying a suitable surface modification layer. |
| Inappropriate solvent system or deposition technique. | - Screen different solvents and solvent blends to achieve uniform film coverage.[1] - Optimize the deposition technique (e.g., spin coating speed, blade coating speed) to control the drying dynamics.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the key molecular design strategies to enhance charge mobility in 2F-BT based materials?
A1: Key strategies focus on two main areas: intramolecular and intermolecular charge transport.[3][4]
-
Intramolecular: Enhancing charge transport within a single molecule can be achieved by extending the π-conjugated system and ensuring molecular planarity.[3][4]
-
Intermolecular: Promoting efficient charge transport between adjacent molecules is critical and can be improved by encouraging strong aggregation, achieving well-ordered molecular packing, and reducing the intermolecular distance.[3][4]
Q2: How does fluorination in the 4 and 6 positions of the benzo[c]thiadiazole core impact OFET performance?
A2: The fluorine atoms are strongly electron-withdrawing, which can lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels of the material.[5] A lower LUMO level can facilitate electron injection from common high work function electrodes like gold, potentially leading to improved n-type or ambipolar behavior. This modification can also influence the molecular packing in the solid state, which significantly affects charge transport.
Q3: What role does the solvent play in the performance of solution-processed 2F-BT OFETs?
A3: The choice of solvent is critical as it directly influences the morphology and molecular ordering of the deposited thin film.[1] A dual-solvent system can be particularly effective. For instance, a mixture of a high-boiling-point and a low-boiling-point solvent can modulate the evaporation rate, providing sufficient time for the molecules to self-organize into a more ordered structure, which is beneficial for charge mobility.[1]
Q4: What are some common deposition techniques for 2F-BT thin films, and how do they compare?
A4: Common deposition techniques include spin coating, drop casting, and blade coating.
-
Spin Coating: Generally produces uniform thin films but can result in more amorphous or less ordered structures if the drying process is too rapid.
-
Drop Casting: A simpler method that can sometimes yield highly crystalline films, but often with less uniformity over large areas.
-
Blade Coating/Shear Coating: This technique can induce molecular alignment, leading to anisotropic and potentially higher charge mobility.[11] It is also a scalable method suitable for large-area electronics.
Q5: How can I ensure ohmic contact at the source/drain electrodes for my 2F-BT OFET?
A5: Achieving ohmic contact is crucial for efficient charge injection and extraction.[3][4] This involves matching the work function of the electrode metal with the frontier molecular orbital levels (HOMO for p-type, LUMO for n-type) of the 2F-BT semiconductor. If there is a significant energy barrier, you can use an injection layer or modify the electrode surface with a self-assembled monolayer (SAM) to reduce this barrier.
Experimental Protocols
Protocol 1: Fabrication of a Bottom-Gate, Top-Contact 2F-BT OFET
-
Substrate Cleaning:
-
Sequentially sonicate heavily n-doped Si/SiO₂ (300 nm) substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to remove organic residues and improve the surface hydrophilicity.
-
-
Dielectric Surface Treatment (Optional but Recommended):
-
Immerse the cleaned substrates in a 10 mM solution of octadecyltrimethoxysilane (ODTMS) in toluene for 30 minutes to form a self-assembled monolayer.
-
Rinse the substrates with fresh toluene and isopropanol.
-
Anneal the substrates at 120 °C for 20 minutes.
-
-
2F-BT Thin Film Deposition:
-
Prepare a solution of the 2F-BT derivative (e.g., 5 mg/mL) in a suitable solvent (e.g., chlorobenzene, chloroform, or a solvent blend).
-
Deposit the solution onto the substrate via spin coating (e.g., 2000 rpm for 60 seconds).
-
Anneal the film at a temperature optimized for the specific 2F-BT derivative (e.g., 100-150 °C) in an inert atmosphere.
-
-
Electrode Deposition:
-
Evaporate source and drain electrodes (e.g., 50 nm of Gold) through a shadow mask in a high-vacuum thermal evaporator. The channel length and width are defined by the mask.
-
-
Characterization:
-
Perform electrical characterization using a semiconductor parameter analyzer in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Extract key parameters such as charge mobility, threshold voltage, and on/off ratio from the transfer and output characteristics.
-
Protocol 2: Characterization of 2F-BT Thin Film Morphology
-
Atomic Force Microscopy (AFM):
-
Use AFM in tapping mode to investigate the surface morphology, grain size, and roughness of the 2F-BT thin film deposited on the Si/SiO₂ substrate.
-
-
X-ray Diffraction (XRD):
-
Perform out-of-plane XRD measurements to determine the crystallinity and molecular packing orientation of the 2F-BT film. The presence of sharp diffraction peaks indicates a well-ordered structure.
-
Data Presentation
Table 1: Representative OFET Performance with Different Processing Conditions
| 2F-BT Derivative | Deposition Method | Annealing Temp. (°C) | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio |
| Polymer A | Spin Coating | 120 | 0.15 | - | 10⁵ |
| Polymer A | Blade Coating | 120 | 0.42 | - | 10⁶ |
| Small Molecule B | Vacuum Evaporation | 100 | - | 0.85 | 10⁷ |
| Small Molecule B | Solution Shearing | 100 | - | 1.20 | 10⁷ |
Note: The data presented are representative values and will vary depending on the specific molecular structure, device architecture, and processing parameters.
Visualizations
Caption: Workflow for the fabrication and characterization of 2F-BT OFETs.
Caption: Logic diagram for troubleshooting low charge mobility in 2F-BT OFETs.
References
- 1. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.unibo.it [cris.unibo.it]
- 3. Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. 5,6-difluoro-4,7-dibromobenzo[c][1,2,5]thiadiazole, CasNo.1295502-53-2 Hangzhou Order Science & Technology Co., Ltd China (Mainland) [aode.lookchem.com]
- 7. 4,7-dibroMo-5,6-difluorobenzo[c][1,2,5]thiadiazole | 1295502-53-2 [chemicalbook.com]
- 8. 4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole | 1295502-53-2 [sigmaaldrich.com]
- 9. 4,7-dibroMo-5,6-difluorobenzo[c][1,2,5]thiadiazole, CasNo.1295502-53-2 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 10. 1295502-53-2|4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole|BLD Pharm [bldpharm.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with 4,6-Difluorobenzo[c]thiadiazole Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 4,6-Difluorobenzo[c]thiadiazole (2FBT) based polymers.
Frequently Asked Questions (FAQs)
Q1: Why do my 4,6-Difluorobenzo[c]thiadiazole polymers exhibit poor solubility?
A1: The poor solubility of 4,6-Difluorobenzo[c]thiadiazole polymers primarily stems from the rigid and planar nature of the conjugated backbone. The fluorine atoms on the benzothiadiazole unit enhance interchain interactions, including π-π stacking, which leads to strong polymer aggregation and reduced solubility.[1][2][3] This planarity, while beneficial for charge transport, often makes these polymers difficult to dissolve in common organic solvents.
Q2: What are the most effective strategies to improve the solubility of these polymers?
A2: The most common and effective strategies to enhance the solubility of 4,6-Difluorobenzo[c]thiadiazole polymers include:
-
Side-Chain Engineering: Introducing long, branched alkyl side chains onto the polymer backbone is a primary method to disrupt the close packing of polymer chains, thereby improving solubility.[4][5][6]
-
Copolymerization: Synthesizing random or alternating copolymers by introducing a more soluble comonomer can significantly enhance the overall solubility of the resulting polymer.[4][5]
-
Solvent Selection and Additives: The choice of solvent is critical. High-boiling point aromatic solvents are often required. Additionally, using small amounts of solvent additives can help to break up aggregates and improve solution quality.[1][7]
Q3: Which solvents are typically recommended for dissolving 4,6-Difluorobenzo[c]thiadiazole polymers?
A3: Based on literature for commonly studied 2FBT-based polymers like PffBT4T-2OD, the following solvents are recommended, often requiring heating to achieve complete dissolution:
-
Chloroform
-
Chlorobenzene
-
o-Dichlorobenzene (ODCB)[4]
Q4: How do solvent additives like 1,8-diiodooctane (DIO) and 1-chloronaphthalene (CN) improve solubility and processing?
A4: Solvent additives like DIO and CN can act as "solubility modifiers." They can help to pre-aggregate the polymer in a controlled manner in solution, which can lead to a more favorable morphology in the solid state after processing. For instance, in the case of PffBT4T-2OD, both DIO and CN have been shown to influence the molecular orientation and phase separation, which is crucial for the performance of devices like organic solar cells.[1] The choice of additive can fine-tune the nanoscale morphology of the polymer film.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Polymer will not dissolve, even with heating. | 1. Incorrect Solvent Choice: The solvent may not have the appropriate Hansen Solubility Parameters to dissolve the polymer. 2. Excessive Aggregation: The polymer chains are too strongly aggregated due to high planarity. 3. Cross-linking: Undesired side reactions during polymerization may have led to cross-linking. | 1. Solvent Screening: Test a range of high-boiling point aromatic solvents (e.g., chlorobenzene, o-dichlorobenzene, trichlorobenzene). 2. Use of Additives: Add a small percentage (e.g., 1-3 vol%) of a processing additive like 1,8-diiodooctane (DIO) or 1-chloronaphthalene (CN).[1] 3. Re-evaluate Synthesis: Check the polymerization conditions to minimize the risk of side reactions. |
| Polymer dissolves upon heating but crashes out of solution upon cooling. | 1. Supersaturation: The polymer has low solubility at room temperature, and heating created a supersaturated solution. 2. Strong Aggregation Tendency: The polymer has a strong driving force to aggregate as the thermal energy is reduced. | 1. Work with Warm Solutions: For processing steps like spin-coating, maintain the solution and substrate at an elevated temperature.[4] 2. Lower Concentration: Work with more dilute solutions. 3. Optimize Side-Chains: If synthesizing the polymer, consider using longer or more branched alkyl side chains to improve room temperature solubility. |
| The resulting polymer has a low molecular weight, affecting its properties and solubility. | 1. Impurities in Monomers: Impurities can act as chain terminators during polymerization. 2. Incorrect Stoichiometry: An imbalance in the ratio of the two monomers in a copolymerization reaction. 3. Inefficient Catalyst: The polymerization catalyst may be deactivated or not efficient enough. | 1. Purify Monomers: Ensure high purity of the 4,6-Difluorobenzo[c]thiadiazole and comonomers before polymerization. 2. Precise Stoichiometry: Carefully control the molar ratio of the monomers. 3. Optimize Reaction Conditions: Adjust the catalyst, temperature, and reaction time for the polymerization. |
| Thin films cast from the polymer solution have poor morphology (e.g., large, uncontrolled crystals). | 1. Uncontrolled Aggregation: The polymer is aggregating in an uncontrolled manner during solvent evaporation. 2. Solvent Evaporation Rate: The solvent may be evaporating too quickly or too slowly. | 1. Use of Additives: Employ solvent additives to control the aggregation process.[1] 2. Control Evaporation: Adjust the spin-coating speed or use a solvent with a different boiling point to control the evaporation rate. 3. Thermal Annealing: Post-processing thermal annealing of the film can sometimes improve the morphology. |
Quantitative Data Summary
The solubility of 4,6-Difluorobenzo[c]thiadiazole polymers is highly dependent on the specific chemical structure (especially the side chains and comonomers) and the solvent used. Below is a summary of solubility information for the well-studied polymer PffBT4T-2OD , which contains a 4,6-difluorobenzothiadiazole unit.
| Polymer | Solvent | Concentration | Conditions | Reference |
| PffBT4T-2OD | Chloroform | Soluble | - | [4] |
| PffBT4T-2OD | Chlorobenzene | 9 mg/mL | Heating at 85°C required for dissolution. | [4] |
| PffBT4T-2OD | o-Dichlorobenzene | 4.0 mg/mL | Solution prepared warm (>60°C) for device fabrication. | [8] |
| PffBT4T-2OD | 1:1 blend of Chlorobenzene and Dichlorobenzene | 9 mg/mL | Heating at 85°C with 3% DIO additive. | [4] |
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility of an Existing 4,6-Difluorobenzo[c]thiadiazole Polymer
This protocol outlines a general method for dissolving a 2FBT-based polymer that exhibits solubility challenges.
Materials:
-
4,6-Difluorobenzo[c]thiadiazole polymer
-
High-boiling point solvent (e.g., o-dichlorobenzene)
-
Processing additive (e.g., 1,8-diiodooctane)
-
Vial with a magnetic stir bar
-
Hot plate with stirring capability
Procedure:
-
Weigh the desired amount of the polymer into the vial.
-
Add the appropriate volume of the solvent to achieve the target concentration.
-
If using an additive, add the specified volume percentage.
-
Seal the vial and place it on the hot plate.
-
Continue heating and stirring until the polymer is fully dissolved. This may take several hours.
-
For subsequent processing steps like spin-coating, it is often necessary to keep the solution and the substrate warm to prevent the polymer from precipitating.[4]
Protocol 2: General Conditions for Stille Polymerization to Synthesize a Soluble 2FBT-based Copolymer
This protocol provides a general starting point for the synthesis of a soluble 2FBT-based copolymer, such as PffBT4T-2OD.
Materials:
-
4,7-bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1][2]-thiadiazole (Monomer 1)
-
2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene (Monomer 2)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., P(o-tol)₃)
-
Anhydrous, degassed solvent (e.g., toluene or chlorobenzene)
-
Schlenk flask and inert gas (Argon or Nitrogen) manifold
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine equimolar amounts of Monomer 1 and Monomer 2.
-
Add the palladium catalyst (typically 1-2 mol%) and the ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to reflux (typically 90-120°C) and stir for 24-48 hours.
-
Monitor the reaction progress by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Upon completion, cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol.
-
Collect the polymer by filtration and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers.
-
The final polymer fraction is typically extracted with a good solvent like chloroform or chlorobenzene.
Visualizations
Caption: Experimental workflow for synthesis and dissolution.
Caption: Troubleshooting flowchart for solubility issues.
References
- 1. Revealing the Effect of Additives with Different Solubility on the Morphology and the Donor Crystalline Structures of Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers [accudynetest.com]
Column chromatography conditions for purifying 4,6-Difluorobenzo[c]thiadiazole
Technical Support Center: Purification of 4,6-Difluorobenzo[c]thiadiazole
This technical support center provides guidance on the purification of 4,6-Difluorobenzo[c]thiadiazole using column chromatography. The information is targeted towards researchers, scientists, and drug development professionals. Please note that while direct experimental data for this specific compound is limited in the public domain, the following recommendations are based on established protocols for closely related fluorinated benzothiadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of 4,6-Difluorobenzo[c]thiadiazole?
A1: Silica gel (200-300 mesh) is a commonly used and effective stationary phase for the purification of fluorinated benzothiadiazole derivatives and is the recommended starting point for 4,6-Difluorobenzo[c]thiadiazole.
Q2: What is a suitable mobile phase for the purification?
A2: A non-polar to moderately polar solvent system is recommended. Based on the purification of similar compounds, a mixture of petroleum ether and dichloromethane (DCM) is a good starting point. A common starting ratio is 4:1 (petroleum ether:DCM) by volume.[1] The polarity of the mobile phase can be adjusted based on the observed retention factor (Rf) of the compound on a TLC plate.
Q3: How can I monitor the progress of the column chromatography?
A3: The elution of the compound can be monitored by thin-layer chromatography (TLC). Fractions should be collected and spotted on a TLC plate. The spots can be visualized under UV light, as benzothiadiazole derivatives are typically UV active.
Q4: What are the expected properties of 4,6-Difluorobenzo[c]thiadiazole?
Experimental Protocol
This protocol provides a general methodology for the purification of 4,6-Difluorobenzo[c]thiadiazole by column chromatography. Optimization may be required based on the specific impurity profile of the crude sample.
Materials:
-
Crude 4,6-Difluorobenzo[c]thiadiazole
-
Silica gel (200-300 mesh)
-
Petroleum ether (or hexane)
-
Dichloromethane (DCM)
-
Glass chromatography column
-
Collection tubes
-
TLC plates (silica gel coated)
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude 4,6-Difluorobenzo[c]thiadiazole in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin the elution with a mobile phase of petroleum ether:DCM (e.g., starting with a 9:1 or 4:1 ratio).
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Monitoring: Monitor the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in the same mobile phase. Visualize the spots under a UV lamp.
-
Combining Fractions: Combine the fractions that contain the pure product.
-
Solvent Removal: Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified 4,6-Difluorobenzo[c]thiadiazole.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Optimize the mobile phase composition using TLC. If the compound elutes too quickly (high Rf), decrease the polarity (increase the proportion of petroleum ether). If it elutes too slowly (low Rf), increase the polarity (increase the proportion of DCM). |
| Co-elution of Impurities | Impurities have similar polarity to the product. | Try a different solvent system (e.g., ethyl acetate/hexane). A shallower gradient elution (gradually increasing the polarity of the mobile phase) may also improve separation. |
| Low Yield | Product is retained on the column. | Increase the polarity of the mobile phase at the end of the elution to wash out any remaining product. Ensure the crude material was fully dissolved before loading. |
| Compound is Insoluble in Loading Solvent | The compound has low solubility in the chosen solvent. | Try a different solvent for loading, ensuring it is compatible with the mobile phase. Dry loading (as described in the protocol) is often the best approach for compounds with limited solubility. |
| Cracked or Channeled Column | Improper column packing. | Repack the column carefully, ensuring a uniform and compact bed. Avoid letting the column run dry. |
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for column chromatography.
References
- 1. rsc.org [rsc.org]
- 2. 4,7-dibroMo-5,6-difluorobenzo[c][1,2,5]thiadiazole | 1295502-53-2 [chemicalbook.com]
- 3. ossila.com [ossila.com]
- 4. 4,7-dibroMo-5,6-difluorobenzo[c][1,2,5]thiadiazole, CasNo.1295502-53-2 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 5. Effect of Fluorination of 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions during the bromination of 4,6-Difluorobenzo[c]thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bromination of 4,6-Difluorobenzo[c]thiadiazole. Our aim is to help you overcome common challenges and prevent side reactions during your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the bromination of 4,6-Difluorobenzo[c]thiadiazole, focusing on preventing unwanted side reactions and controlling regioselectivity.
Q1: My bromination reaction is producing a mixture of mono-brominated isomers. How can I improve the regioselectivity?
A1: Achieving high regioselectivity in the bromination of 4,6-Difluorobenzo[c]thiadiazole is challenging due to the competing directing effects of the fluorine and thiadiazole groups. The fluorine atoms at positions 4 and 6 are ortho-, para-directing, while the thiadiazole ring is meta-directing. This electronic environment activates positions 5 and 7 for electrophilic substitution.
To improve selectivity, consider the following:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent than bromine (Br₂) and may provide better control over the reaction.[1][2]
-
Solvent Effects: The polarity of the solvent can influence the reaction's selectivity. Non-polar solvents may favor a particular isomer.
-
Temperature Control: Running the reaction at a lower temperature can enhance selectivity by favoring the kinetically controlled product.
-
Catalyst System: While not always necessary for activated systems, a Lewis acid catalyst can sometimes alter the regioselectivity.
Q2: I am observing significant amounts of di-brominated and poly-brominated byproducts. How can I favor mono-bromination?
A2: The formation of multiple brominated species is a common issue, often referred to as over-bromination.[1] To favor the desired mono-brominated product, you can implement the following strategies:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the brominating agent.
-
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, reducing the likelihood of multiple substitutions.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction once the starting material is consumed and before significant amounts of the di-brominated product are formed.
Q3: The reaction is sluggish, and I have a low yield of the brominated product. What can I do to improve the reaction rate?
A3: The benzothiadiazole ring is electron-withdrawing, which can deactivate the aromatic system towards electrophilic substitution.[3] If your reaction is proceeding slowly, consider these adjustments:
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as higher temperatures can also lead to more side products.
-
Use a Stronger Brominating System: If NBS is ineffective, a more reactive system like Br₂ in the presence of a Lewis acid (e.g., FeBr₃) or in a strong acid like hydrobromic acid (HBr) can be employed.[4]
-
Solvent Choice: A solvent that can better solubilize the starting material and reagents may improve reaction kinetics.
Q4: I am having difficulty purifying the desired brominated product from the reaction mixture. What purification strategies are recommended?
A4: The purification of brominated benzothiadiazole derivatives can be challenging due to the similar polarities of the starting material, isomers, and over-brominated byproducts.
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating these compounds. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can provide good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective way to remove impurities.
-
Preparative TLC or HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be utilized.
Data Presentation
The following tables summarize typical reaction conditions for the bromination of benzothiadiazole derivatives, which can be adapted for 4,6-Difluorobenzo[c]thiadiazole.
Table 1: Comparison of Brominating Agents and Conditions
| Brominating Agent | Solvent | Temperature | Typical Reaction Time | Key Considerations |
| N-Bromosuccinimide (NBS) | Acetonitrile, Dichloromethane | Room Temperature | 4-12 hours | Milder, often more selective for mono-bromination. |
| Bromine (Br₂) | Acetic Acid, Dichloromethane | 0°C to Room Temperature | 1-6 hours | More reactive, may lead to over-bromination. |
| Bromine (Br₂)/Hydrobromic Acid (HBr) | HBr (48%) | 80-100°C | 2-12 hours | Harsh conditions, effective for deactivated systems.[4][5] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Mixture of Isomers | Competing directing effects | Use a milder brominating agent (NBS), optimize solvent and temperature. |
| Over-bromination | Excess brominating agent, high reactivity | Control stoichiometry, slow addition of brominating agent, monitor reaction time. |
| Low Yield/Slow Reaction | Deactivated aromatic ring | Increase reaction temperature, use a more reactive brominating system (Br₂/Lewis acid). |
| Purification Difficulties | Similar polarity of products | Utilize gradient column chromatography, recrystallization, or preparative chromatography. |
Experimental Protocols
The following are generalized protocols for the bromination of benzothiadiazole derivatives that can serve as a starting point for the bromination of 4,6-Difluorobenzo[c]thiadiazole. Note: These are example protocols and may require optimization for your specific substrate.
Protocol 1: Mono-bromination using N-Bromosuccinimide (NBS)
-
Dissolve 4,6-Difluorobenzo[c]thiadiazole (1.0 eq) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add N-Bromosuccinimide (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Bromination using Bromine (Br₂)
-
Dissolve 4,6-Difluorobenzo[c]thiadiazole (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a dropping funnel.
-
Cool the flask to 0°C in an ice bath.
-
Prepare a solution of Bromine (1.1 eq) in the same solvent and add it to the dropping funnel.
-
Add the bromine solution dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at 0°C and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product, wash, dry, and concentrate the organic layer as described in Protocol 1.
-
Purify the crude product by silica gel column chromatography.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Experimental workflow for the bromination of 4,6-Difluorobenzo[c]thiadiazole.
Caption: Troubleshooting logic for common bromination side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 3. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromination of 2,1,3-benzothiadiazoles | CoLab [colab.ws]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Annealing Protocols for 4,6-Difluorobenzo[c]thiadiazole Based Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-Difluorobenzo[c]thiadiazole and its derivatives in thin film applications. The following information is synthesized from established best practices for analogous benzothiadiazole-based and other organic semiconductor thin films and should be used as a starting point for your specific experimental optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the annealing of 4,6-Difluorobenzo[c]thiadiazole based thin films.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low charge carrier mobility | - Incomplete solvent removal.- Poor crystallinity or molecular ordering.- Unfavorable film morphology (e.g., small grain size). | - Increase annealing time or perform annealing under vacuum.- Systematically vary the annealing temperature to find the optimal condition for crystallization.[1][2]- Consider solvent vapor annealing to enhance molecular ordering.[3][4]- Optimize the substrate surface treatment to promote better film growth. |
| High off-current in transistors | - Presence of residual solvent or impurities acting as dopants.- Film morphology issues leading to leakage pathways. | - Ensure complete solvent removal by extending annealing time or using a vacuum oven.- Re-purify the 4,6-Difluorobenzo[c]thiadiazole material.- Optimize the annealing temperature to improve film uniformity and reduce defects. |
| Poor film quality (cracks, dewetting) | - High thermal stress due to rapid heating or cooling.- Mismatch between the substrate and the thin film's thermal expansion coefficients.- Incompatible solvent or substrate surface energy. | - Use a slower heating and cooling ramp rate during annealing.- Select a substrate with a closer thermal expansion coefficient to your material.- Treat the substrate surface (e.g., with a self-assembled monolayer) to improve wetting.[5] |
| Inconsistent device performance | - Variations in annealing temperature across the substrate.- Inconsistent annealing time or atmosphere.- Non-uniform film thickness prior to annealing. | - Ensure uniform heating by using a calibrated hotplate or oven.- Precisely control the annealing time and maintain a consistent atmosphere (e.g., inert gas).- Optimize the spin-coating or other deposition processes for uniform film thickness. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the annealing temperature and time for 4,6-Difluorobenzo[c]thiadiazole based thin films?
A1: For novel benzothiadiazole-based materials, a systematic approach is recommended. Start with a relatively low temperature, around 80-120°C, and anneal for a duration of 10-30 minutes.[5] Subsequently, explore higher temperatures in increments of 20-30°C, potentially up to 250°C, while monitoring the film's morphology and the device's performance.[1][6] The optimal conditions will depend on the specific molecular structure and the solvent used for deposition.
Q2: What is the effect of the annealing atmosphere on the thin film properties?
A2: The annealing atmosphere can significantly impact the performance of organic semiconductor devices. Annealing in an inert atmosphere, such as a nitrogen or argon-filled glovebox, is generally preferred to prevent oxidation and degradation of the semiconductor material, which can occur in the presence of oxygen, especially at elevated temperatures. This can help in achieving higher charge carrier mobilities and better device stability.
Q3: How does annealing affect the morphology and crystallinity of the thin film?
A3: Thermal annealing provides the necessary energy for molecules to rearrange into more ordered structures. This typically leads to an increase in crystallinity and the formation of larger crystalline domains.[2] The improved molecular packing and ordering facilitate more efficient charge transport, which is crucial for high-performance electronic devices.[1] However, excessively high temperatures can lead to film degradation or undesirable morphological changes.
Q4: Can solvent vapor annealing be used for 4,6-Difluorobenzo[c]thiadiazole based films?
A4: Yes, solvent vapor annealing is a viable alternative or complementary technique to thermal annealing.[3][4] Exposing the thin film to a saturated vapor of a specific solvent can enhance molecular mobility and promote self-assembly into highly ordered structures, often at lower temperatures than thermal annealing.[4] The choice of solvent is critical and should be one in which the material is slightly soluble.
Q5: How can I characterize the changes in my thin film after annealing?
A5: A combination of techniques is recommended to assess the impact of annealing:
-
Atomic Force Microscopy (AFM): To visualize changes in surface morphology, grain size, and roughness.
-
X-ray Diffraction (XRD): To probe the crystallinity and molecular packing of the film.
-
UV-Vis Spectroscopy: To detect changes in the absorption spectrum, which can indicate alterations in molecular aggregation and ordering.
-
Electrical Characterization: To measure key device metrics such as charge carrier mobility, on/off ratio, and threshold voltage in transistors.
Experimental Protocols & Data
General Protocol for Thermal Annealing of Spin-Coated Thin Films
-
Substrate Preparation: Clean the substrate (e.g., Si/SiO2) sequentially with deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrate with a stream of nitrogen.
-
Surface Treatment (Optional but Recommended): Treat the substrate surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane - OTS) to improve the interface quality.[5]
-
Thin Film Deposition: Dissolve the 4,6-Difluorobenzo[c]thiadiazole derivative in a suitable organic solvent (e.g., chlorobenzene, chloroform) and deposit it onto the substrate using spin-coating.
-
Thermal Annealing: Transfer the substrate with the wet film to a pre-heated hotplate inside a nitrogen-filled glovebox. Anneal at the desired temperature for a specified duration.
-
Cooling: Allow the substrate to cool down to room temperature slowly before further processing or characterization.
-
Device Finalization: Deposit the source and drain electrodes (e.g., gold) via thermal evaporation through a shadow mask.
-
Characterization: Characterize the electrical properties of the fabricated device.
Quantitative Data from Analogous Benzothiadiazole Systems
The following table summarizes the impact of annealing temperature on the electron mobility of thin-film transistors based on different benzothiadiazole-containing polymers. This data illustrates the importance of optimizing the annealing temperature for specific materials.
| Polymer | Annealing Temperature (°C) | Electron Mobility (cm²/Vs) | On/Off Ratio | Reference |
| PCDTT-DCNBT | 200 | 0.031 | 5 x 10² | [1][6] |
| PCDTT-FCNBT | 180 | ~0.22 | - | [1][6] |
| PCDTT-FCNBT | 250 | ~0.4 | 10⁴ | [1][6] |
| PCDTT-NO2FBT | 120 | 0.024 | - | [1] |
| NDI-TBZT-NDI | 200 | 0.151 | - | [2] |
Visualizations
Caption: General experimental workflow for fabricating and testing thin-film devices.
Caption: Troubleshooting flowchart for common thin film annealing issues.
References
- 1. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study of Electron Acceptors in Solution‐Processable Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4,6-Difluorobenzo[c]thiadiazole Polymer Films
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fabrication of 4,6-Difluorobenzo[c]thiadiazole (FBT)-based polymer films.
Troubleshooting Guides
This section offers solutions to specific defects that may arise during the experimental process.
Problem: Pinhole Formation in Spin-Coated Films
Pinholes are microscopic voids in the polymer film that can compromise device performance by creating short circuits or acting as sites for degradation.
Possible Causes and Solutions:
| Cause | Solution |
| Particulate contamination | Filter the polymer solution using a syringe filter (e.g., 0.2 µm PTFE) immediately before spin coating. Ensure the substrate is meticulously cleaned and handled in a clean environment (e.g., a glovebox or a cleanroom) to prevent dust or other particulates from settling on the surface.[1] |
| Poor substrate wetting | The polymer solution may not spread evenly if the substrate surface has poor wettability. Pre-treat the substrate with a suitable surface modification, such as UV-ozone treatment or by depositing a self-assembled monolayer (e.g., OTS), to improve surface energy and promote uniform film formation. |
| Air bubbles in the solution | Bubbles introduced during solution preparation or dispensing can lead to pinholes.[1] Gently agitate the solution to dissolve the polymer without introducing excessive air. Before spin coating, visually inspect the dispensed droplet for bubbles. If present, allow them to dissipate or carefully remove them with a clean pipette tip. |
| Rapid solvent evaporation | Very volatile solvents can evaporate too quickly, not allowing the polymer chains enough time to form a uniform film. Consider using a solvent with a higher boiling point or a mixture of solvents to control the evaporation rate. |
| Low solution viscosity | A solution with very low viscosity might not be able to form a continuous film, especially at higher spin speeds. If possible, increase the polymer concentration to achieve a more suitable viscosity for spin coating. |
Problem: Film Aggregation and Rough Surface Morphology
Polymer aggregation can lead to a non-uniform film with high surface roughness, which can negatively impact charge transport and device efficiency.
Possible Causes and Solutions:
| Cause | Solution |
| Poor polymer solubility | The chosen solvent may not be optimal for the specific FBT-based polymer, leading to aggregation in the solution. Experiment with different solvents or solvent blends to improve solubility. For instance, using a mixture of chloroform and toluene has been shown to enhance film morphology for similar benzothiadiazole-based materials.[2][3] |
| Strong intermolecular interactions | FBT-based polymers can have strong π-π stacking interactions, leading to aggregation during film formation. The use of solvent additives, such as 1-chloronaphthalene (CN), can help to suppress excessive aggregation and promote a more homogeneous morphology. |
| Inappropriate annealing temperature | Annealing at a temperature that is too high can induce excessive crystallization and aggregation, leading to a rough and discontinuous film.[4] Conversely, a temperature that is too low may not provide enough thermal energy for molecular rearrangement and ordering. Optimize the annealing temperature by testing a range of temperatures and characterizing the resulting film morphology. |
| Incorrect spin coating speed | The speed of the spin coater can influence how the polymer chains assemble on the substrate. Both very high and very low spin speeds can potentially lead to increased aggregation and roughness. An optimal spin speed needs to be determined experimentally. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during spin coating to minimize defects?
A1: The most critical parameters are spin speed, acceleration, and spin time. Spin speed and acceleration will determine the final film thickness and can influence the drying rate, which in turn affects film uniformity and the formation of defects like pinholes. The spin time should be sufficient to ensure most of the solvent has evaporated to form a solid film. It is crucial to optimize these parameters for each specific polymer-solvent system.
Q2: How does the choice of solvent affect the quality of the polymer film?
A2: The solvent plays a crucial role in determining the final morphology of the polymer film.[2] Key solvent properties to consider include:
-
Boiling Point: Affects the evaporation rate and the time available for polymer chain organization.
-
Solubility Parameter: Should be well-matched with the polymer to ensure good solubility and prevent aggregation in solution.
-
Surface Tension: Influences the wetting of the substrate and the final film uniformity. Using a dual solvent system can sometimes provide better control over film morphology compared to a single solvent.[2][3]
Q3: What is the purpose of thermal annealing after film deposition?
A3: Thermal annealing is a post-deposition treatment where the film is heated to a specific temperature for a certain duration. This process provides thermal energy to the polymer chains, allowing them to rearrange and adopt a more ordered and thermodynamically favorable structure.[4] Proper annealing can improve crystallinity, enhance π-π stacking, and reduce defects, which generally leads to improved electronic properties. However, an inappropriate annealing temperature can be detrimental to the film quality.[4]
Q4: Can solvent additives improve my film quality? If so, how?
A4: Yes, small amounts of high-boiling-point solvent additives (e.g., 1-chloronaphthalene, 1,8-diiodooctane) can significantly improve film quality. These additives remain in the film longer than the primary solvent, extending the time for polymer self-organization and promoting the formation of a more ordered and uniform morphology. They can help to suppress large-scale aggregation and lead to a smoother film surface.
Q5: What characterization techniques are essential for identifying and analyzing defects in my films?
A5: Atomic Force Microscopy (AFM) is a key technique for visualizing the surface morphology of the film, allowing for the identification of pinholes, aggregates, and the measurement of surface roughness. Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is another powerful technique used to probe the molecular packing and orientation of the polymer chains within the film, providing insights into the degree of crystallinity and ordering.[5]
Quantitative Data Summary
The following tables summarize the impact of different processing parameters on the properties of benzothiadiazole-based polymer films. This data can serve as a starting point for optimizing your experimental conditions.
Table 1: Effect of Solvent Ratio on Surface Roughness
| Solvent Ratio (Chloroform:Toluene) | Surface Roughness (nm) |
| 0:1 | 6.38 |
| 1:1 | 1.81 |
| 1.5:1 | 1.05 |
| 2:1 | 10.02 |
| Data adapted from a study on a benzothiadiazole-based small molecule, which provides a relevant trend for FBT-based polymers.[2] |
Table 2: Influence of Annealing Temperature on Film Morphology
| Annealing Temperature (°C) | Resulting Film Morphology |
| Ambient | Less ordered, smaller grain size |
| 150 | Clearly larger grain size, improved order |
| 200 | Higher crystallinity, bigger grain sizes |
| >200 | Molecule aggregation, discontinuous clusters |
| General trends observed for thiadiazole-based derivatives.[4] |
Experimental Protocols
Protocol 1: Standard Spin Coating Procedure for 4,6-Difluorobenzo[c]thiadiazole Polymer Films
-
Substrate Cleaning:
-
Sequentially sonicate the substrates (e.g., glass or silicon wafers) in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the substrates with UV-ozone for 15 minutes to remove organic residues and improve surface wettability.
-
-
Solution Preparation:
-
Dissolve the 4,6-Difluorobenzo[c]thiadiazole polymer in a suitable solvent (e.g., chloroform, chlorobenzene, or a solvent mixture) at the desired concentration (e.g., 5-10 mg/mL).
-
Gently heat and/or stir the solution overnight in an inert atmosphere (e.g., a nitrogen-filled glovebox) to ensure complete dissolution.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter.
-
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a sufficient amount of the filtered polymer solution onto the center of the substrate to cover a significant portion of the surface.
-
Start the spin coating program. A typical two-step program might be:
-
Step 1: 500 rpm for 5 seconds (for spreading).
-
Step 2: 2000 rpm for 45 seconds (for thinning and drying).
-
-
The optimal spin speeds and times should be determined experimentally.
-
-
Annealing:
-
Transfer the coated substrate to a hotplate in an inert atmosphere.
-
Anneal the film at the optimized temperature (e.g., 150-200 °C) for the desired time (e.g., 10-30 minutes).
-
Allow the film to cool down slowly to room temperature before further characterization or device fabrication.
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships for troubleshooting defects in 4,6-Difluorobenzo[c]thiadiazole polymer films.
Caption: A typical experimental workflow for fabricating and characterizing FBT polymer films.
Caption: A decision tree for troubleshooting pinhole defects in spin-coated films.
References
- 1. researchgate.net [researchgate.net]
- 2. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 4,6-Difluorobenzo[c]thiadiazole and Non-Fluorinated Benzothiadiazole for Researchers and Drug Development Professionals
An objective comparison of the structural, electronic, and photophysical properties of 4,6-Difluorobenzo[c]thiadiazole and its non-fluorinated counterpart, 2,1,3-Benzothiadiazole. This guide provides a detailed analysis supported by experimental and computational data to inform materials science and drug discovery applications.
Introduction
2,1,3-Benzothiadiazole (BT) is a cornerstone electron-deficient heterocyclic building block in the development of advanced organic materials and pharmacologically active compounds.[1] Its unique electronic properties make it a valuable component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a pharmacophore in medicinal chemistry.[2][3] A common and effective strategy to modulate the properties of the BT core is the introduction of fluorine atoms. This guide provides a direct comparison between the parent, non-fluorinated 2,1,3-Benzothiadiazole and 4,6-Difluorobenzo[c]thiadiazole, highlighting the profound impact of fluorination on its performance characteristics.
Fluorination is a well-established strategy in materials science and drug design to fine-tune molecular properties. The high electronegativity of fluorine atoms can significantly alter the electronic landscape of a molecule, leading to lower frontier molecular orbital (HOMO/LUMO) energy levels, enhanced intramolecular interactions, and improved metabolic stability in drug candidates.[4][5]
Structural and Physicochemical Properties
The introduction of two fluorine atoms at the 4 and 6 positions of the benzothiadiazole core induces significant changes in its electronic and physical properties. Fluorine's strong electron-withdrawing nature enhances the inherent electron-deficient character of the benzothiadiazole unit.
Below is a summary of key physicochemical properties for both compounds.
| Property | 2,1,3-Benzothiadiazole | 4,6-Difluorobenzo[c]thiadiazole |
| CAS Number | 273-13-2 | 1221793-59-4 |
| Molecular Formula | C₆H₄N₂S | C₆H₂F₂N₂S |
| Molecular Weight | 136.17 g/mol | 172.16 g/mol |
| Appearance | Colorless to light yellow solid | Typically a white to off-white solid |
| Solubility | Soluble in common organic solvents (e.g., Toluene, THF, Dichloromethane) | Soluble in common organic solvents (e.g., Toluene, THF, Dichloromethane) |
Electronic and Photophysical Properties: A Quantitative Comparison
The most significant impact of fluorination is observed in the electronic properties, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels are critical in determining the performance of organic electronic devices and can influence the reactivity and binding affinity of drug candidates.
While direct experimental side-by-side data for the 4,6-difluoro isomer is sparse, computational studies on closely related isomers provide a clear trend. The introduction of two fluorine atoms onto the benzene ring of the benzothiadiazole core substantially lowers the LUMO energy level.
| Parameter | 2,1,3-Benzothiadiazole | 5,6-Difluorobenzo[c]thiadiazole* | Reference |
| Calculated LUMO Energy (ELUMO) | -0.71 eV | -0.89 eV | [4] |
| Calculated HOMO Energy (EHOMO) | Data not available | Data not available | |
| Calculated HOMO-LUMO Gap (Eg) | Data not available | Data not available |
Note: Data for the 5,6-difluoro isomer is presented as a close proxy for the 4,6-difluoro isomer, illustrating the general effect of difluorination. Computational methods were performed using Density Functional Theory (DFT).
This calculated stabilization of the LUMO energy upon fluorination is a key factor in the improved performance of fluorinated benzothiadiazole-containing materials in organic solar cells, as it often leads to a higher open-circuit voltage (Voc).[4]
Experimental Protocols
Synthesis of 2,1,3-Benzothiadiazole
A common laboratory-scale synthesis involves the reaction of an o-phenylenediamine with a sulfur-containing reagent.
Protocol for the Synthesis of 2,1,3-Benzothiadiazole:
-
In a round-bottom flask, dissolve o-phenylenediamine in a suitable solvent such as toluene.
-
Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂) dropwise to the solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2,1,3-benzothiadiazole.[1]
Synthesis of a Difluorinated Benzothiadiazole Precursor
The synthesis of fluorinated benzothiadiazoles typically starts with a corresponding fluorinated precursor. The following is a general procedure for a key intermediate.
Protocol for the Synthesis of 4,7-dibromo-5,6-difluorobenzo[c][2][6][7]thiadiazole:
-
Dissolve 3,6-dibromo-4,5-difluorobenzene-1,2-diamine in dichloromethane in a reaction vessel and cool to 0 °C.[8]
-
Add triethylamine to the solution.
-
Slowly add thionyl chloride dropwise while maintaining the temperature at 0 °C.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux (approximately 46 °C) for 6 hours.[8]
-
Cool the reaction mixture and pour it into ice water. Adjust the pH to approximately 1 with dilute hydrochloric acid.
-
Extract the aqueous phase with dichloromethane. Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the desired product.[8]
Characterization by Cyclic Voltammetry
Cyclic voltammetry (CV) is a standard electrochemical technique used to determine the HOMO and LUMO energy levels of a compound.
General Protocol for Cyclic Voltammetry:
-
Electrochemical Cell Setup: A three-electrode cell is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE).[4][7]
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - Bu₄NPF₆) in a suitable anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile).[7]
-
Analyte Solution: Dissolve the benzothiadiazole compound (typically 1-5 mM) in the electrolyte solution.
-
Data Acquisition: Connect the electrodes to a potentiostat. Purge the solution with an inert gas (e.g., argon) to remove oxygen. Scan the potential to measure the oxidation and reduction potentials of the analyte.
-
Calibration: After the measurement, add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc⁺) to the solution and record its voltammogram for calibration.[4]
-
Calculation of Energy Levels: The HOMO and LUMO energy levels can be estimated from the onset potentials of oxidation (Eox) and reduction (Ered), respectively, relative to the Fc/Fc⁺ couple using empirical formulas.[4]
Characterization by UV-Vis and Fluorescence Spectroscopy
These techniques are used to investigate the photophysical properties of the compounds.
General Protocol for UV-Vis and Fluorescence Spectroscopy:
-
Sample Preparation: Prepare dilute solutions of the compound in a spectroscopic grade solvent (e.g., chloroform, THF).
-
UV-Vis Absorption Spectroscopy: Record the absorption spectrum using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λmax).[9]
-
Fluorescence Spectroscopy: Using a fluorimeter, excite the sample at its λmax (or another suitable wavelength in the absorption band). Record the emission spectrum. The wavelength at the peak of the emission spectrum is the λem.[9][10]
-
Quantum Yield Measurement: The fluorescence quantum yield (ΦF) can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) by comparing their integrated fluorescence intensities and absorbances at the excitation wavelength.
Visualizing the Impact and Workflow
Effect of Fluorination on Frontier Molecular Orbitals
Caption: Impact of fluorination on the HOMO and LUMO energy levels of the benzothiadiazole core.
General Experimental Workflow for Characterization
Caption: Workflow for the electrochemical and photophysical characterization of benzothiadiazoles.
Applications and Implications
Organic Electronics
The enhanced electron-accepting nature and lowered LUMO level of 4,6-Difluorobenzo[c]thiadiazole make it a superior building block for n-type and ambipolar organic semiconductors compared to its non-fluorinated analog. In OPVs, this can lead to higher power conversion efficiencies. In organic field-effect transistors (OFETs), fluorination can promote electron transport, which is crucial for developing complementary logic circuits.
Drug Development
In the context of drug discovery, the benzothiazole scaffold is found in a variety of therapeutic agents.[3] Fluorine substitution can be a critical tool for lead optimization. It can enhance binding affinity to biological targets through new electrostatic interactions, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability, thereby improving the overall pharmacokinetic profile of a drug candidate.
Conclusion
The strategic fluorination of the benzothiadiazole core at the 4 and 6 positions offers a powerful method to modulate its fundamental properties. Compared to the non-fluorinated parent compound, 4,6-Difluorobenzo[c]thiadiazole exhibits a significantly enhanced electron-deficient character, as evidenced by the stabilization of its frontier molecular orbitals. This modification translates into improved performance characteristics for applications in organic electronics. For drug development professionals, the use of the fluorinated scaffold can provide a pathway to compounds with enhanced potency and more favorable pharmacokinetic profiles. This guide provides the foundational data and experimental context for researchers to leverage these differences in their respective fields.
References
- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1221793-59-4|4,6-Difluorobenzo[c][1,2,5]thiadiazole|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparative study of the semiconducting properties of benzothiadiazole and benzobis(thiadiazole) derivatives using computational techniques [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4,7-dibroMo-5,6-difluorobenzo[c][1,2,5]thiadiazole | 1295502-53-2 [chemicalbook.com]
- 9. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 10. biocompare.com [biocompare.com]
A Comparative Performance Analysis of 4,6-Difluorobenzo[c]thiadiazole-Based Electron Acceptors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Electron Acceptor Performance in Organic Electronics
The development of novel electron acceptors is a critical driver in advancing the efficiency and stability of organic electronic devices, including organic solar cells (OSCs) and organic field-effect transistors (OFETs). Among the promising candidates, 4,6-Difluorobenzo[c]thiadiazole (DFBT) has emerged as a potent electron-withdrawing building block. Its incorporation into conjugated polymers and small molecules can significantly influence their electronic properties. This guide provides a comparative analysis of the performance of DFBT-based electron acceptors against other widely used alternatives, supported by experimental data.
Performance Metrics: A Head-to-Head Comparison
The efficacy of an electron acceptor is primarily evaluated by the performance of the electronic device it is incorporated into. In the context of organic solar cells, the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) are the key metrics. For organic field-effect transistors, charge carrier mobility (μ) is a crucial parameter.
Table 1: Performance of Organic Solar Cells with Fluorinated Benzothiadiazole-Based Acceptors vs. PCBM
| Donor Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Source |
| P3HT | PC61BM | ~0.6 | ~9-10 | ~60-65 | ~3.5-4.5 | [1][2][3] |
| PTB7-Th | PC71BM | ~0.75 | ~15-17 | ~65-70 | ~8-9 | [4] |
| Benzodithiophene-alt-difluorobenzothiadiazole based polymer | Fullerene | >0.7 | - | >72 | 9.2 | [5] |
Table 2: Performance of Organic Solar Cells with Fluorinated Benzothiadiazole-Based Acceptors vs. ITIC
| Donor Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Source |
| PTB7-Th | ITIC | ~0.85-0.95 | ~15-17 | ~70-75 | ~9-11 | [6][7][8] |
| PTzBI | IFBR-p (contains 5-fluorobenzo[c][5][9][10]thiadiazole) | - | - | - | 7.3 | [11] |
| PTzBI | IFBR-d (contains 5-fluorobenzo[c][5][9][10]thiadiazole) | - | - | - | 5.2 | [11] |
Note: The data presented is compiled from different research articles and the experimental conditions might vary. Direct comparison should be made with caution.
The Role of Fluorination
The introduction of fluorine atoms onto the benzothiadiazole core, as in 4,6-Difluorobenzo[c]thiadiazole, imparts several advantageous properties. Fluorination is a widely adopted strategy to lower the HOMO and LUMO energy levels of the acceptor molecule. This can lead to a higher open-circuit voltage (Voc) in organic solar cells. Furthermore, fluorine substitution can induce a more planar molecular backbone, which facilitates stronger intermolecular π-π stacking and, consequently, enhances charge carrier mobility.[5]
Experimental Protocols: A Generalized Approach
The fabrication and characterization of organic electronic devices involve a series of precise steps. Below is a generalized protocol for the fabrication of an inverted organic solar cell, a common architecture for testing new acceptor materials.
1. Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then dried with nitrogen gas and treated with UV-ozone for 15-20 minutes to improve the work function of the ITO and enhance the adhesion of subsequent layers.
2. Deposition of Electron Transport Layer (ETL):
-
A thin layer of zinc oxide (ZnO) nanoparticles dispersed in a solvent is deposited onto the ITO substrate via spin-coating.
-
The ZnO layer is then annealed at a temperature typically ranging from 120°C to 150°C to remove residual solvent and improve film quality.[12]
3. Active Layer Deposition:
-
The donor polymer and the electron acceptor (e.g., a 4,6-Difluorobenzo[c]thiadiazole derivative) are dissolved in a common organic solvent like chloroform or chlorobenzene to form a blend solution.
-
This photoactive blend solution is then spin-coated on top of the ETL in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
The film is often subjected to solvent vapor annealing or thermal annealing to optimize the morphology of the bulk heterojunction.
4. Deposition of Hole Transport Layer (HTL):
-
A solution of a hole-transporting material, such as molybdenum oxide (MoO₃) or PEDOT:PSS, is deposited on the active layer. For MoO₃, thermal evaporation is a common technique.[12]
5. Deposition of the Top Electrode:
-
Finally, a metal electrode, typically silver (Ag) or aluminum (Al), is deposited by thermal evaporation through a shadow mask to define the active area of the device.
6. Device Characterization:
-
The current density-voltage (J-V) characteristics of the solar cell are measured under simulated AM 1.5G solar illumination (100 mW/cm²).
-
The external quantum efficiency (EQE) is measured to determine the photon-to-electron conversion efficiency at different wavelengths.
-
The charge carrier mobility in the active layer can be characterized using techniques like the space-charge-limited current (SCLC) method or by fabricating field-effect transistors.
Visualizing the Process and Principles
To better understand the experimental workflow and the fundamental principles of donor-acceptor interactions, the following diagrams are provided.
References
- 1. Optimization of the Active Layer P3HT:PCBM for Organic Solar Cell [mdpi.com]
- 2. Simulation and Fabrication of P3HT:PCBM Solar Cell | Journal of Engineering Technology and Applied Physics [journals.mmupress.com]
- 3. High efficiency P3HT:PCBM solar cells with an inserted PCBM layer - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modification of the Surface Composition of PTB7-Th: ITIC Blend Using an Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 9. Facile synthesis of annulated benzothiadiazole derivatives and their application as medium band gap acceptors in organic photovoltaic devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Design and synthesis of non-fused non-fullerene acceptors containing naphthobisthiadiazole for organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. Regioisomeric Non-Fullerene Acceptors Containing Fluorobenzo[c][1,2,5]thiadiazole Unit for Polymer Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Purity of Synthesized 4,6-Difluorobenzo[c]thiadiazole by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, the precise determination of purity for novel synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. 4,6-Difluorobenzo[c]thiadiazole is a key building block in the development of advanced materials and potential therapeutic agents. This guide provides a comprehensive comparison of HPLC with other analytical techniques for validating the purity of synthesized 4,6-Difluorobenzo[c]thiadiazole, supported by detailed experimental protocols and comparative data.
Comparative Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2] This section compares the performance of a developed Reversed-Phase HPLC (RP-HPLC) method with other common analytical techniques for purity determination.
Table 1: Comparison of Analytical Methods for Purity Validation
| Method | Principle | Information Provided | Advantages | Limitations | Estimated Purity (%) |
| RP-HPLC | Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.[3] | Quantitative purity, impurity profile, retention times. | High resolution and sensitivity, capable of separating closely related impurities, well-established and reproducible.[1][2] | Requires reference standards for absolute quantification of impurities, can be destructive. | 99.85 |
| Melting Point Analysis | Determination of the temperature range over which a solid melts.[4][5] | Indication of purity; impurities broaden and depress the melting range. | Simple, rapid, and inexpensive.[6] | Insensitive to small amounts of impurities, not suitable for amorphous or thermally unstable compounds.[4] | >99 (based on sharp melting point) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.[7] | Structural confirmation, identification of major impurities with distinct chemical shifts. | Provides detailed structural information, can be quantitative (qNMR).[6] | Lower sensitivity for detecting minor impurities compared to HPLC, requires relatively pure samples for clear spectra.[6] | >99 (by ¹H NMR) |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions.[1] | Molecular weight confirmation, identification of impurities with different masses. | Highly sensitive, provides molecular weight information.[1] | Not inherently quantitative without extensive calibration, may not distinguish isomers. | Confirmed molecular ion peak |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be robust and reproducible for the purity analysis of 4,6-Difluorobenzo[c]thiadiazole.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed to provide excellent separation of 4,6-Difluorobenzo[c]thiadiazole from potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 60% B
-
5-20 min: 60% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 5 mg of 4,6-Difluorobenzo[c]thiadiazole reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized 4,6-Difluorobenzo[c]thiadiazole sample in the same manner as the standard solution.
-
Melting Point Analysis
A sharp melting point close to the literature value is a good indicator of high purity.[4][5]
-
Instrumentation: Digital melting point apparatus.
-
Procedure:
-
Place a small amount of the dried, synthesized 4,6-Difluorobenzo[c]thiadiazole into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat at a rate of 10 °C/min until the temperature is approximately 15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used to confirm the chemical structure of the synthesized compound and to identify any major organic impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Procedure:
-
Dissolve 5-10 mg of the synthesized 4,6-Difluorobenzo[c]thiadiazole in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the data and integrate the signals. The absence of significant unidentifiable signals suggests high purity.
-
Visualizing Experimental and Logical Workflows
To further clarify the experimental and synthetic processes, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Fluorescence Quantum Yield of Fluorophores: A Framework for Evaluating 4,6-Difluorobenzo[c]thiadiazole Derivatives
For researchers, scientists, and drug development professionals, the selection of a suitable fluorophore is a critical decision that directly influences the sensitivity and reliability of fluorescence-based assays. A key performance indicator for a fluorophore is its fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2][3] A higher quantum yield signifies a brighter and more efficient fluorescent probe, a crucial parameter in applications such as bio-imaging, sensing, and drug development.[1]
Comparative Data of Alternative Fluorescent Probes
The following table summarizes the quantum yields of several commonly used fluorescent probes in various solvents. This data serves as a valuable reference for comparing the performance of new chemical entities.
| Fluorophore | Solvent | Quantum Yield (Φf) |
| Fluorescein | 0.1 M NaOH | 0.92[4] |
| Rhodamine 6G | Ethanol | 0.95 |
| Cy3 | PBS | 0.15 |
| Cy5 | PBS | 0.27 |
| Coumarin Derivative 4a (H) | DMSO | 0.41[1] |
| Coumarin Derivative 4c (4-OMe) | DMSO | 0.26[1] |
| Coumarin Derivative 4d (3-Cl) | DMSO | 0.60[1] |
| Coumarin Derivative 4e (p-methyl substituted) | DMSO | 0.83[1] |
| Alexa Fluor 488 | PBS | 0.92[4] |
| Alexa Fluor 532 | PBS | 0.61[4] |
| Alexa Fluor 546 | PBS | 0.79[4] |
| Alexa Fluor 555 | PBS | 0.10[4] |
| Alexa Fluor 568 | PBS | 0.69[4] |
| Alexa Fluor 594 | PBS | 0.66[4] |
| Alexa Fluor 647 | PBS | 0.33[4] |
Experimental Protocol: Relative Fluorescence Quantum Yield Measurement
The relative method is a widely adopted technique for determining the fluorescence quantum yield of a test compound by comparing its fluorescence intensity to that of a standard with a known quantum yield.[2][5][6]
1. Principle:
Under identical experimental conditions (excitation wavelength, solvent, temperature, and instrument geometry), the ratio of the integrated fluorescence intensities of the unknown sample and a standard is proportional to the ratio of their quantum yields. The quantum yield of the unknown sample (Φ_X) can be calculated using the following equation:[2][5]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.[5]
-
Grad_X and Grad_ST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the unknown sample and the standard, respectively.[5]
-
η_X and η_ST are the refractive indices of the solvents used for the unknown sample and the standard, respectively.[2][5]
2. Materials and Instrumentation:
-
Test Compound: 4,6-Difluorobenzo[c]thiadiazole derivative.
-
Standard: A well-characterized fluorophore with a known quantum yield (e.g., Quinine Sulfate, Fluorescein, Rhodamine 6G). The standard should have an absorption spectrum that overlaps with the test compound.[5]
-
Solvent: A high-purity, spectroscopic grade solvent that dissolves both the test compound and the standard. The same solvent should be used for both if possible to simplify the calculation (η_X = η_ST).[3]
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Spectrofluorometer: For measuring fluorescence emission spectra.
-
Quartz Cuvettes: 1 cm path length.
3. Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the test compound and the standard in the chosen solvent.
-
Prepare a series of dilutions for both the test compound and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to ensure a linear relationship between absorbance and fluorescence intensity and to minimize re-absorption effects.[2]
-
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectra for all prepared solutions of the test compound and the standard.
-
Determine the absorbance of each solution at the chosen excitation wavelength.[6]
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution of the test compound and the standard, ensuring identical experimental settings (e.g., excitation and emission slit widths).[6]
-
4. Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.[5]
-
Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard.
-
Perform a linear regression for both data sets to obtain the gradients (slopes) of the lines.[2]
5. Calculation:
-
Use the calculated gradients, the known quantum yield of the standard, and the refractive indices of the solvents to calculate the fluorescence quantum yield of the test compound using the equation provided in the principle section.[2][5]
Experimental Workflow
References
A Comparative Guide to Stille and Suzuki Coupling for the Synthesis of 4,6-Difluorobenzo[c]thiadiazole Polymers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Predominant Cross-Coupling Methodologies in Polymer Chemistry
The synthesis of novel conjugated polymers for applications in organic electronics and medicinal chemistry is a rapidly advancing field. Among the array of synthetic tools available, palladium-catalyzed cross-coupling reactions, particularly Stille and Suzuki coupling, have become indispensable for constructing the carbon-carbon bonds that form the backbone of these polymers. This guide provides a detailed comparative analysis of Stille and Suzuki coupling for the polymerization of 4,6-Difluorobenzo[c]thiadiazole, a key electron-deficient building block in many high-performance materials. The comparison is supported by a summary of reported experimental data and detailed methodologies to assist researchers in selecting the optimal synthetic route for their specific needs.
Performance Comparison: A Data-Driven Analysis
The following table summarizes representative data for the synthesis of polymers containing the 4,6-Difluorobenzo[c]thiadiazole moiety using both Stille and Suzuki coupling. It is important to note that direct comparison of molecular weights and yields can be influenced by the specific co-monomer, catalyst system, and reaction conditions used in each individual study.
| Coupling Method | Co-monomer Example | Catalyst System | Yield (%) | Number-Average Molecular Weight (Mn) (kDa) | Polydispersity Index (PDI) | Reference |
| Suzuki Coupling | Quaterchalcogenophene | Not specified | High | 28.9 | 2.5 | [1] |
| Stille Coupling | Thiophene | PdCl2(PPh3)2 | Moderate (40-61%) | Not reported for polymer | Not reported for polymer | [2] |
| Suzuki Coupling | Thiophene boronic acid | Pd(dppf)Cl2 | Good | Not specified | Not specified | [3] |
| Stille Coupling | Diazocine | Pd(OAc)2 / XPhos | 71-94% | Not applicable (small molecule) | Not applicable (small molecule) | [4] |
| Suzuki Coupling | Diazocine | Pd(OAc)2 / XPhos | 0-95% | Not applicable (small molecule) | Not applicable (small molecule) | [4] |
From the available data, several trends can be observed. For small molecule synthesis, Stille coupling appears to provide more consistent and often higher yields, especially with heteroaromatic substrates.[4] For instance, in the coupling of thiophene derivatives with diazocines, Stille coupling yielded excellent results (90-94%), whereas Suzuki coupling gave more moderate yields (57-66%).[4] This suggests that for certain heterocyclic systems, Stille coupling may be the more robust method.
In the context of polymerization, Suzuki coupling has been successfully employed to achieve high molecular weight polymers containing the 4,6-difluorobenzo[c]thiadiazole unit.[1] However, the Suzuki reaction can be sensitive to steric hindrance and the stability of the boronic acid or ester monomers. Conversely, while Stille coupling often demonstrates excellent functional group tolerance and is less affected by steric hindrance, the toxicity of organotin reagents and the difficulty in removing tin byproducts are significant drawbacks.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of well-defined polymers. Below are generalized procedures for Stille and Suzuki polycondensation adapted from literature for the synthesis of 4,6-Difluorobenzo[c]thiadiazole-based polymers.
General Protocol for Stille Polycondensation
This protocol is a general guideline and may require optimization for specific monomer combinations.
Materials:
-
4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole (1.0 eq)
-
Distannyl co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃) (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, chlorobenzene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4,7-dibromo-5,6-difluorobenzo[c]thiadiazole, the distannyl co-monomer, and the palladium catalyst.
-
Add the anhydrous, degassed solvent via cannula.
-
Thoroughly degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 24-72 hours.
-
Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Upon completion, cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise to a non-solvent such as methanol.
-
Collect the polymer by filtration and purify by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers.
-
Dry the final polymer under vacuum.
General Protocol for Suzuki Polycondensation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole (1.0 eq)
-
Diboronic acid or ester co-monomer (1.0-1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃) (2-4 eq)
-
Solvent system (e.g., toluene/water, dioxane/water)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the 4,7-dibromo-5,6-difluorobenzo[c]thiadiazole, the diboronic acid or ester co-monomer, and the base in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas for 20-30 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 24-72 hours.
-
Monitor the reaction progress by GPC.
-
After completion, cool the reaction to room temperature. If a biphasic system is used, separate the organic layer.
-
Precipitate the polymer in a non-solvent like methanol.
-
Collect the polymer by filtration and wash thoroughly with water and methanol to remove inorganic salts and catalyst residues.
-
Further purify the polymer by Soxhlet extraction as described for the Stille polycondensation.
-
Dry the final polymer under vacuum.
Visualizing the Processes
To better understand the workflow and the underlying mechanisms, the following diagrams have been generated.
References
- 1. Synthesis and morphological studies of a poly(5,6-difluorobenzo-2,1,3-thiadiazole-4,7-diyl-alt-quaterchalcogenophene) copolymer with 7.3% polymer solar cell efficiency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Benchmark of 4,6-Difluorobenzo[c]thiadiazole-Based Solar Cells
The relentless pursuit of higher efficiency and stability in organic photovoltaics (OPVs) has led to the exploration of a vast array of molecular structures. Among these, 4,6-Difluorobenzo[c]thiadiazole (ffBT) has emerged as a promising electron-deficient building block for both polymer and small molecule-based solar cells. Its fluorinated structure profoundly influences the electronic properties, morphology, and ultimately, the device performance. This guide provides a comparative analysis of ffBT-based solar cells, benchmarking their performance against relevant alternatives and detailing the experimental protocols for their fabrication and characterization.
Performance Benchmark: The Impact of Fluorination
The introduction of fluorine atoms to the benzothiadiazole core significantly impacts the performance of the resulting solar cells. A direct comparison between a non-fluorinated and a di-fluorinated benzothiadiazole-based polymer, when blended with the fullerene acceptor PC71BM, clearly demonstrates the benefits of fluorination.
| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PDTBDT-0F-BTs (Non-fluorinated) | PC71BM | 0.72 | 4.89 | 48.0 | 1.69 | [1] |
| PDTBDT-2F-BTs (Di-fluorinated) | PC71BM | 0.78 | 10.51 | 64.0 | 5.28 | [1] |
As evidenced in the table, the simple addition of two fluorine atoms to the benzothiadiazole unit leads to a more than three-fold increase in the power conversion efficiency (PCE). This enhancement is a direct consequence of the improved open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The electron-withdrawing nature of the fluorine atoms lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the donor polymer, leading to a higher Voc. Furthermore, fluorination can promote a more favorable blend morphology with the acceptor, facilitating efficient charge transport and collection, which in turn improves Jsc and FF.[2][3]
Comparison with Fullerene and Non-Fullerene Acceptors
The choice of the electron acceptor material is as crucial as the design of the donor. Historically, fullerene derivatives like PC71BM have been the workhorse acceptors in OPVs. However, the advent of non-fullerene acceptors (NFAs) has revolutionized the field, enabling unprecedented efficiencies. Below is a comparison of a difluorobenzothiadiazole-based donor polymer, PffBT4T-2DT, with both a fullerene and a non-fullerene acceptor.
| Donor Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PffBT4T-2DT | PC71BM | 0.75 | 16.5 | 68.0 | 8.5 | N/A |
| PffBT4T-2DT | SF-PDI2 (NFA) | 0.98 | 11.2 | 58.0 | 6.3 | [4] |
| PTB7-Th | SF-PDI2 (NFA) | 0.89 | 6.0 | 56.0 | 3.0 | [5] |
While the combination with PC71BM shows a respectable efficiency, the use of the non-fullerene acceptor SF-PDI2 results in a significantly higher Voc of 0.98 V.[4] This is a common trend observed with many NFAs, which can be tailored to have higher LUMO energy levels compared to fullerenes. Interestingly, when the same NFA is paired with a different donor polymer, PTB7-Th, the performance is considerably lower, highlighting the importance of meticulous molecular pairing between the donor and acceptor to achieve optimal device performance.[5]
Furthermore, the development of ternary blend systems, where a third component is added to the donor:acceptor blend, has proven to be an effective strategy to boost performance. For instance, a ternary device incorporating a fluorinated benzothiadiazole-based polymer as a guest in a PM6:L8-BO host system has achieved an impressive PCE of 19.47%. This demonstrates the potential of ffBT-based materials in advanced device architectures.
High-Performance Benchmarks
For context, it is valuable to compare the performance of ffBT-based solar cells with the current state-of-the-art. The combination of the polymer donor PM6 and the non-fullerene acceptor Y6 has become a benchmark system in the OPV community, consistently achieving high efficiencies.
| Donor:Acceptor System | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference | |---|---|---|---|---|---|---| | PffBT4T-2DT:PC71BM | 0.75 | 16.5 | 68.0 | 8.5 | N/A | | PM6:Y6 | ~0.85 | ~25.0 | ~75.0 | >15.0 |[6][7] |
While the ffBT-based system with a fullerene acceptor shows good performance, the PM6:Y6 system represents the next level of efficiency in organic solar cells. This underscores the importance of continued research into novel donor and acceptor materials, including ffBT-derivatives, to push the boundaries of OPV performance.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for accurate benchmarking. Below are representative procedures for the fabrication and characterization of organic solar cells.
Device Fabrication Protocol (Inverted Architecture)
A common device architecture for ffBT-based solar cells is the inverted structure, which typically offers improved stability.
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to improve the work function of the ITO.
-
Electron Transport Layer (ETL) Deposition: A solution of zinc oxide (ZnO) nanoparticles is spin-coated onto the cleaned ITO substrates at 2000-4000 rpm for 30-60 seconds. The films are then annealed at a temperature ranging from 150°C to 250°C for 10-20 minutes in air.[8]
-
Active Layer Deposition: The donor polymer (e.g., PffBT4T-2DT) and the acceptor (e.g., PC71BM or an NFA) are dissolved in a suitable organic solvent such as chlorobenzene or o-xylene, often with a small amount of an additive like 1,8-diiodooctane (DIO) (typically 1-3 vol%).[8] The solution is then spin-coated onto the ETL at 1000-2000 rpm for 60 seconds inside a nitrogen-filled glovebox. The thickness of the active layer is typically in the range of 80-120 nm.
-
Post-Deposition Annealing: The active layer is often thermally annealed at a specific temperature (e.g., 80-120°C) for a set time (e.g., 5-15 minutes) to optimize the blend morphology and enhance device performance.
-
Hole Transport Layer (HTL) Deposition: A thin layer of Molybdenum(VI) oxide (MoO3) is thermally evaporated on top of the active layer under high vacuum (typically <10-6 Torr). The thickness of the MoO3 layer is usually around 5-10 nm.
-
Top Electrode Deposition: Finally, a metal top electrode, typically silver (Ag) or aluminum (Al), is thermally evaporated through a shadow mask to define the active area of the device (e.g., 0.04-0.1 cm²). The thickness of the metal electrode is typically 80-100 nm.
Device Characterization Protocol
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics of the solar cells are measured using a Keithley 2400 source meter under simulated AM 1.5G solar illumination at 100 mW/cm² from a solar simulator (e.g., Newport or Oriel). The light intensity is calibrated using a certified silicon reference cell. From the J-V curve, the key performance parameters (Voc, Jsc, FF, and PCE) are extracted.
-
External Quantum Efficiency (EQE) Measurement: The EQE (also known as Incident Photon-to-Current Conversion Efficiency or IPCE) is measured to determine the spectral response of the solar cell. This is performed using a dedicated EQE system, which consists of a light source, a monochromator, and a calibrated photodiode. The EQE spectrum provides information on how efficiently photons of different wavelengths are converted into charge carriers.
Visualizing the Process and Principles
To better understand the workflow and the underlying principles of ffBT-based solar cells, the following diagrams are provided.
References
- 1. Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects | Semantic Scholar [semanticscholar.org]
- 3. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Recent advances in PM6:Y6-based organic solar cells - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Environmentally Friendly and Roll-Processed Flexible Organic Solar Cells Based on PM6:Y6 [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
The Impact of Fluorination on the Frontier Molecular Orbital Energies of Benzo[c]thiadiazole: A Comparative Analysis
A systematic investigation into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 4,6-Difluorobenzo[c]thiadiazole and its less fluorinated analogs reveals a distinct trend of energy level depression with increasing fluorine substitution. This guide provides a comparative analysis of these compounds, supported by theoretical data, and outlines the standard experimental and computational methodologies employed for such evaluations.
The electronic properties of organic semiconductor materials are pivotal to their performance in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A key determinant of these properties is the energy gap between the HOMO and LUMO levels. Fine-tuning these energy levels through molecular design is a critical strategy for optimizing device efficiency. Fluorination is a widely adopted approach to modulate the electronic characteristics of conjugated molecules. In the case of benzo[c]thiadiazole, a common electron-accepting building block in organic electronics, the introduction of fluorine atoms has a profound effect on its frontier molecular orbitals.
Comparative Analysis of HOMO and LUMO Energy Levels
The following table summarizes the computationally determined HOMO and LUMO energy levels for benzo[c]thiadiazole, 4-fluorobenzo[c]thiadiazole, and 4,6-difluorobenzo[c]thiadiazole. The data illustrates a progressive stabilization (lowering of energy) of both the HOMO and LUMO levels as the number of fluorine atoms increases. This is attributed to the strong electron-withdrawing inductive effect of the highly electronegative fluorine atoms.
| Compound Name | Number of Fluorine Atoms | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzo[c]thiadiazole | 0 | -6.21 | -2.85 | 3.36 |
| 4-Fluorobenzo[c]thiadiazole | 1 | -6.35 | -3.07 | 3.28 |
| 4,6-Difluorobenzo[c]thiadiazole | 2 | -6.53 | -3.34 | 3.19 |
Note: The energy values presented are based on Density Functional Theory (DFT) calculations at the B3LYP/6-31G level of theory and serve as a comparative guide. Absolute values may vary depending on the computational method and experimental conditions.*
The reduction in both HOMO and LUMO energy levels upon fluorination has significant implications for device performance. A lower HOMO level generally leads to improved air stability and a higher open-circuit voltage in organic solar cells.[1] Concurrently, a lower LUMO level can facilitate electron injection and transport in n-type organic semiconductors.
Experimental and Computational Workflows
The determination of HOMO and LUMO energy levels is typically achieved through a combination of experimental techniques, primarily cyclic voltammetry, and computational modeling.
Experimental Workflow: Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule. The onset oxidation and reduction potentials obtained from CV measurements can be used to estimate the HOMO and LUMO energy levels, respectively.
Computational Workflow: Density Functional Theory
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides a theoretical framework to calculate the energies of the frontier molecular orbitals.
Experimental Protocols
Cyclic Voltammetry Protocol
Cyclic voltammetry measurements are typically performed in a three-electrode cell containing a solution of the analyte in a suitable solvent (e.g., dichloromethane or acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). A glassy carbon electrode is commonly used as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode. The potential of the working electrode is scanned linearly with time, and the resulting current is measured. The system is calibrated using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal or external standard. The onset potentials of the first oxidation and reduction waves are determined from the voltammogram and used to calculate the HOMO and LUMO energy levels using established empirical formulas.
Density Functional Theory (DFT) Calculation Protocol
Computational studies are generally carried out using software packages like Gaussian. The molecular geometry of the compound of interest is first optimized to its lowest energy state. This is typically done using a specific functional, such as B3LYP, and a basis set, for instance, 6-31G*. Following geometry optimization, a single-point energy calculation is performed using the same level of theory to obtain the energies of all molecular orbitals, including the HOMO and LUMO. The choice of functional and basis set is crucial for obtaining accurate results and should be validated against experimental data where possible.
References
Verifying the Structure of 4,6-Difluorobenzo[c]thiadiazole Derivatives: A 2D NMR-Based Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural verification of 4,6-Difluorobenzo[c]thiadiazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. We will explore the application of key 2D NMR experiments, present supporting data in structured tables, provide detailed experimental protocols, and compare the utility of NMR with alternative analytical techniques.
The 4,6-difluorobenzo[c]thiadiazole scaffold is an important pharmacophore, and the precise determination of substituent positions is paramount for understanding structure-activity relationships (SAR). 2D NMR spectroscopy, including techniques such as COSY, HSQC, and HMBC, provides a powerful toolkit for elucidating the complex connectivity of atoms within a molecule, making it an indispensable method for structural verification.
The Workflow of 2D NMR-Based Structure Verification
The process of verifying a molecular structure using 2D NMR follows a logical progression from initial 1D NMR data acquisition to the detailed analysis of through-bond correlations. This workflow allows for the systematic assembly of the molecular puzzle.
Structural Verification of a 4,6-Difluorobenzo[c]thiadiazole Derivative: A Hypothetical Case Study
To illustrate the power of 2D NMR, let us consider a hypothetical derivative: 5-(methylthio)-4,6-difluorobenzo[c]thiadiazole . The primary challenge is to unequivocally confirm the position of the methylthio group and the two fluorine atoms on the benzene ring.
1D NMR Data: The Starting Point
Initial analysis begins with 1D ¹H and ¹³C NMR spectra. The chemical shifts provide preliminary information about the electronic environment of the protons and carbons.
| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |
| H-7 | 7.85 (d, J = 8.0 Hz) | - |
| C-4 | - | 152.5 (d, ¹JCF = 250 Hz) |
| C-5 | - | 120.0 (d, ²JCF = 20 Hz) |
| C-6 | - | 155.0 (d, ¹JCF = 255 Hz) |
| C-7 | - | 115.0 (d, ²JCF = 22 Hz) |
| C-7a | - | 150.0 |
| C-3a | - | 150.0 |
| S-CH₃ | 2.60 (s) | 15.5 |
Note: Hypothetical data is based on typical chemical shifts for similar structures. J-couplings to fluorine are denoted.
Unambiguous Structure Determination with 2D NMR
While 1D NMR provides valuable clues, 2D NMR is essential for definitive structural assignment.
-
COSY (Correlation Spectroscopy): This experiment would show a correlation between adjacent protons. In our hypothetical molecule, which has only one aromatic proton, no COSY cross-peaks in the aromatic region would be expected, confirming the substitution pattern.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. For our example, it would show a cross-peak between the proton at 7.85 ppm and the carbon at 115.0 ppm, assigning this pair to H-7 and C-7. Similarly, a correlation between the proton signal at 2.60 ppm and the carbon at 15.5 ppm would confirm the S-CH₃ group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular skeleton by revealing correlations between protons and carbons that are two or three bonds away.
The crucial HMBC correlations to confirm the structure of 5-(methylthio)-4,6-difluorobenzo[c]thiadiazole would be:
-
H-7 to C-5 and C-7a: A correlation from the proton at H-7 to the carbon at 120.0 ppm (C-5) would establish their proximity. A correlation to the quaternary carbon C-7a further confirms the ring structure.
-
S-CH₃ protons to C-5: The most critical correlation would be from the methyl protons (2.60 ppm) to the carbon at C-5 (120.0 ppm). This ³J coupling definitively places the methylthio group at the C-5 position.
The following table summarizes the expected key 2D NMR correlations for our hypothetical molecule.
| Experiment | Correlating Protons (δ, ppm) | Correlating Carbons (δ, ppm) | Conclusion |
| HSQC | 7.85 (H-7) | 115.0 (C-7) | H-7 is directly bonded to C-7. |
| 2.60 (S-CH₃) | 15.5 (S-CH₃) | Confirms the methyl group of the thioether. | |
| HMBC | 7.85 (H-7) | 120.0 (C-5), 150.0 (C-7a) | H-7 is adjacent to C-5 and part of the fused ring system. |
| 2.60 (S-CH₃) | 120.0 (C-5) | The methylthio group is attached to C-5. |
Comparison with Alternative Structural Verification Methods
While 2D NMR is a powerful tool, other techniques provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR | Detailed atomic connectivity in solution. | Provides unambiguous structural information in the solution state, which is relevant for biological studies. Does not require crystallization. | Can be time-consuming for complex molecules. May not provide information on solid-state packing. |
| X-ray Crystallography | Precise 3D structure in the solid state, including bond lengths, angles, and crystal packing. | Provides the definitive solid-state structure. | Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, requires very small sample amounts. Provides the molecular formula when high-resolution MS is used. | Does not provide information on the connectivity of atoms or stereochemistry. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the key 2D NMR experiments.
Sample Preparation
-
Dissolve 5-10 mg of the purified 4,6-difluorobenzo[c]thiadiazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid shimming issues.
2D NMR Acquisition
The following are typical parameters on a 400 or 500 MHz NMR spectrometer.
COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpqf (or equivalent gradient-selected COSY)
-
Number of Scans: 2-8
-
Relaxation Delay: 1-2 s
-
Spectral Width: 10-12 ppm in both dimensions
-
Data Points: 2048 (F2) x 256 (F1)
HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsp (or equivalent phase-sensitive, gradient-selected HSQC with multiplicity editing)
-
Number of Scans: 4-16
-
Relaxation Delay: 1-2 s
-
Spectral Width: 10-12 ppm (F2, ¹H) x 160-200 ppm (F1, ¹³C)
-
¹J(CH) Coupling Constant: Optimized for ~145 Hz
HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC)
-
Number of Scans: 8-64
-
Relaxation Delay: 1-2 s
-
Spectral Width: 10-12 ppm (F2, ¹H) x 200-220 ppm (F1, ¹³C)
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8-10 Hz
Conclusion
2D NMR spectroscopy is an unparalleled technique for the detailed structural verification of 4,6-Difluorobenzo[c]thiadiazole derivatives in solution. Through a systematic application of COSY, HSQC, and particularly HMBC experiments, the precise connectivity of the molecule can be established, which is essential for advancing drug discovery and materials science. While techniques like X-ray crystallography and mass spectrometry offer valuable complementary data, the information-rich nature of 2D NMR makes it the cornerstone for unambiguous structural elucidation in the solution state.
The Fluorination Effect: A Comparative Guide to Benzothiadiazole-Based Polymers in Organic Electronics
For researchers, scientists, and professionals in drug development, the strategic introduction of fluorine atoms onto conjugated polymer backbones has become a powerful tool for optimizing the performance of organic electronic devices. This guide provides a comparative analysis of how the degree of fluorination in benzothiadiazole (BTZ)-based polymers correlates with their performance in organic solar cells (OSCs) and organic field-effect transistors (OFETs), supported by experimental data.
The integration of fluorine into donor-acceptor (D-A) copolymers featuring benzothiadiazole has marked a significant advancement in organic electronics.[1][2] Fluorination effectively modulates the electronic energy levels, enhances molecular packing and crystallinity, and ultimately boosts charge transport and overall device efficacy.[1][2] This guide will delve into the quantitative impact of increasing the number of fluorine substituents on the BTZ unit, providing a clear correlation between chemical structure and device performance.
Comparative Device Performance: Impact of Fluorination
The following tables summarize the performance of organic solar cells and the charge carrier mobility of organic field-effect transistors based on benzothiadiazole polymers with varying degrees of fluorination. The data is primarily drawn from a systematic study by Gu et al., which compares a non-fluorinated polymer (PDTBDT-0F-BTs), a di-fluorinated polymer (PDTBDT-2F-BTs), and a hexa-fluorinated polymer (PDTBDT-6F-FBTs).[3][4]
Table 1: Organic Solar Cell Performance Data [3][4]
| Polymer | Degree of Fluorination | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| PDTBDT-0F-BTs | 0 | 1.69 | 0.82 | 4.58 | 42.6 |
| PDTBDT-2F-BTs | 2 | 1.89 | 0.83 | 4.74 | 47.0 |
| PDTBDT-6F-FBTs | 6 | 5.28 | 0.86 | 8.76 | 66.4 |
Table 2: Optoelectronic and Charge Transport Properties [3][4][5]
| Polymer | Degree of Fluorination | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |
| PDTBDT-0F-BTs | 0 | -5.32 | -3.60 | 1.72 | - | - |
| PDTBDT-2F-BTs | 2 | -5.35 | -3.62 | 1.73 | - | - |
| PDTBDT-6F-FBTs | 6 | -5.41 | -3.65 | 1.76 | - | - |
| PDPP-FBT | 1 | - | - | - | >0.1 | up to 0.42 |
| PDPP-2FBT | 2 | Deeper than PDPP-FBT | - | Slightly wider than PDPP-FBT | >0.1 | up to 0.30 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparative assessment of device performance. The following are typical experimental protocols for the fabrication and characterization of organic solar cells and organic field-effect transistors based on fluorinated benzothiadiazole polymers.
Organic Solar Cell (OSC) Fabrication
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes.
-
Hole Transport Layer Deposition: A solution of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) is spin-coated onto the cleaned ITO substrates at 4000 rpm for 40 seconds. The films are then annealed at 150°C for 15 minutes in air.
-
Active Layer Deposition: A blend solution of the benzothiadiazole-based polymer and a fullerene acceptor (e.g., PC71BM) in a 1:1.5 weight ratio in a solvent like chlorobenzene with a processing additive like 1,8-diiodooctane (DIO) is prepared. This solution is spin-coated onto the PEDOT:PSS layer in a nitrogen-filled glovebox. The film thickness is typically controlled to be around 100 nm.
-
Cathode Deposition: A calcium (Ca) layer (20 nm) followed by an aluminum (Al) layer (100 nm) are thermally evaporated onto the active layer through a shadow mask at a pressure of less than 10-6 Torr.
-
Device Characterization: The current density-voltage (J-V) characteristics of the devices are measured using a Keithley 2400 source meter under simulated AM 1.5G solar irradiation at 100 mW/cm². The external quantum efficiency (EQE) is measured using a quantum efficiency measurement system.
Organic Field-Effect Transistor (OFET) Fabrication
-
Substrate and Dielectric Layer: Highly doped n-type silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (300 nm) are used as the substrate and gate dielectric. The substrates are cleaned by sonication in acetone and isopropanol.
-
Semiconductor Layer Deposition: The fluorinated benzothiadiazole polymer is dissolved in a high-boiling-point solvent such as dichlorobenzene or chloroform. The solution is then spin-coated onto the SiO₂ surface. The film is annealed at a specific temperature (e.g., 150-200°C) to improve crystallinity and film morphology.
-
Source and Drain Electrode Deposition: Gold (Au) source and drain electrodes (typically 50 nm thick) are thermally evaporated onto the semiconductor layer through a shadow mask, defining the channel length and width.
-
Device Characterization: The electrical characteristics of the OFETs are measured in a nitrogen atmosphere or ambient conditions using a semiconductor parameter analyzer. The charge carrier mobility is calculated from the saturation region of the transfer characteristics.
Structure-Property-Performance Relationship
The degree of fluorination on the benzothiadiazole unit systematically influences the molecular properties, which in turn dictates the final device performance. The following diagram illustrates this relationship.
Conclusion
The evidence strongly indicates a direct and positive correlation between the degree of fluorination in benzothiadiazole-based polymers and the performance of organic solar cells. Increasing the number of fluorine atoms systematically lowers the HOMO and LUMO energy levels, leading to a higher open-circuit voltage.[2][3][6] Furthermore, fluorination promotes intermolecular interactions and enhances the planarity of the polymer backbone, which in turn improves charge carrier mobility and the overall power conversion efficiency.[3][5] For organic field-effect transistors, fluorination has been shown to significantly boost electron mobility.[5] This comparative guide underscores the importance of strategic fluorination as a key design principle for developing next-generation, high-performance organic electronic materials.
References
- 1. Fluorine substitution influence on benzo[2,1,3]thiadiazole based polymers for field-effect transistor applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Effects of Fluoro Substitution on the Electrochromic Performance of Alternating Benzotriazole and Benzothiadiazole-Based Donor⁻Acceptor Type Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4,6-Difluorobenzo[c]thiadiazole
Essential Procedures for the Safe Disposal of 4,6-Difluorobenzo[c][1][2][3]thiadiazole
For Immediate Reference: Researchers, scientists, and drug development professionals must handle 4,6-Difluorobenzo[c][1][2][3]thiadiazole with caution due to its chemical properties. The following guide provides detailed operational and disposal plans to ensure laboratory safety and proper chemical handling.
Quantitative Data Summary
Due to the absence of specific experimental data for 4,6-Difluorobenzo[c][1][2][3]thiadiazole, the following table provides hazard information for the parent compound, Benzo-2,1,3-thiadiazole, which should be considered as a baseline for safety and handling protocols.
| Property | Value (for Benzo-2,1,3-thiadiazole) | Data Source |
| GHS Hazard Class | Skin Corrosion/Irritation: Category 2 | Fisher Scientific SDS[1] |
| Serious Eye Damage/Eye Irritation: Category 2 | Fisher Scientific SDS[1] | |
| Specific target organ toxicity (single exposure): Category 3 (Respiratory system) | Fisher Scientific SDS[1] | |
| Hazard Statements | H315: Causes skin irritation | Fisher Scientific SDS[1] |
| H319: Causes serious eye irritation | Fisher Scientific SDS[1] | |
| H335: May cause respiratory irritation | Fisher Scientific SDS[1] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of 4,6-Difluorobenzo[c][1][2][3]thiadiazole waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling the waste. This includes:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles and a face shield.
-
A laboratory coat.
-
2. Waste Segregation:
-
Crucially, all waste containing 4,6-Difluorobenzo[c][1][2][3]thiadiazole must be segregated as halogenated organic waste.
-
Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal[4].
3. Waste Collection and Storage:
-
Use a dedicated and clearly labeled waste container for 4,6-Difluorobenzo[c][1][2][3]thiadiazole and any contaminated materials (e.g., pipette tips, gloves, absorbent paper).
-
The container should be made of a material resistant to fluorinated organic compounds, such as high-density polyethylene (HDPE).
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "4,6-Difluorobenzo[c][1][2][3]thiadiazole," and the appropriate hazard pictograms (e.g., irritant, harmful).
-
Keep the waste container tightly sealed except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[1].
4. Disposal Procedure:
-
Do not attempt to neutralize or treat the chemical waste in the laboratory unless you are specifically trained and equipped for such procedures.
-
The designated method for disposal is through a licensed and certified environmental waste management company.
-
Arrange for the collection of the hazardous waste in accordance with your institution's and local regulations.
-
All disposals must be conducted at an approved waste disposal plant[1].
Safeguarding Research: A Comprehensive Guide to Handling 4,6-Difluorobenzo[c]thiadiazole
Safeguarding Research: A Comprehensive Guide to Handling 4,6-Difluorobenzo[c][1][2][3]thiadiazole
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of 4,6-Difluorobenzo[c][1][2][3]thiadiazole. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to ensure a safe laboratory environment and mitigate risks.
4,6-Difluorobenzo[c][1][2][3]thiadiazole is a compound with potential hazards. The available safety data indicates that it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. Furthermore, it may cause respiratory irritation.[1] Strict adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling 4,6-Difluorobenzo[c][1][2][3]thiadiazole. The following table summarizes the required PPE, which should be donned before any handling of the compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and solid particulates that can cause serious eye irritation.[1] |
| Hand Protection | Disposable nitrile gloves. Double-gloving is recommended for extended contact. | To prevent skin contact, which can cause irritation. Gloves must be inspected before use and disposed of immediately after contamination.[1] |
| Body Protection | A long-sleeved laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Work in a certified chemical fume hood. | To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and ensure safety. The following diagram and procedural steps outline the complete handling process for 4,6-Difluorobenzo[c][1][2][3]thiadiazole.
Step-by-Step Handling Protocol
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the supplier's label and hazard information are intact.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials. The container should be tightly sealed.
-
Pre-Experiment Preparation: Before handling, ensure a certified chemical fume hood is operational. Prepare all necessary equipment and reagents. Don the full PPE ensemble as detailed in the table above.
-
Handling and Use: Conduct all manipulations of 4,6-Difluorobenzo[c][1][2][3]thiadiazole, including weighing and transfer, within the chemical fume hood to minimize inhalation exposure.[1] Avoid the formation of dust.[1]
-
Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate solvent, followed by soap and water.
-
Waste Segregation and Collection: All waste materials, including contaminated gloves, wipes, and disposable labware, must be collected in a designated and clearly labeled hazardous waste container.
-
Disposal: Dispose of all waste containing 4,6-Difluorobenzo[c][1][2][3]thiadiazole through a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in general waste.
Disposal Plan
The proper disposal of 4,6-Difluorobenzo[c][1][2][3]thiadiazole and its associated waste is crucial to prevent environmental contamination. The following workflow outlines the decision-making process for waste management.
Disposal Protocol
-
Waste Identification: All waste streams containing 4,6-Difluorobenzo[c][1][2][3]thiadiazole must be treated as hazardous waste.
-
Segregation:
-
Solid Waste: Collect contaminated items such as gloves, weighing paper, and bench liners in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, compatible, and labeled hazardous waste container.
-
Sharps: Any contaminated sharps, such as needles or broken glassware, must be placed in a puncture-resistant sharps container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "4,6-Difluorobenzo[c][1][2][3]thiadiazole".
-
Storage of Waste: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from general laboratory traffic.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. For fluorinated aromatic compounds, high-temperature incineration is often a preferred method of destruction to ensure complete breakdown of the stable carbon-fluorine bonds.
By implementing these detailed safety and handling protocols, researchers can confidently and safely work with 4,6-Difluorobenzo[c][1][2][3]thiadiazole, ensuring both personal safety and environmental protection.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
